3-(4-Chlorophenyl)pyrrolidine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGZDDQAOZEEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923395 | |
| Record name | 3-(4-Chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120418-62-4 | |
| Record name | 3-(4-Chlorophenyl)pyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120418624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the core chemical entity, 3-(4-Chlorophenyl)pyrrolidine. This compound is a valuable building block in medicinal chemistry, and this document outlines detailed synthetic methodologies and thorough characterization data to support its application in research and drug development.
Synthesis of this compound
The synthesis of this compound can be achieved through several strategic routes. Two of the most common and effective methods are Reductive Amination and Intramolecular Cyclization. Below are detailed protocols for each of these approaches.
Reductive Amination Pathway
Reductive amination is a versatile method for the formation of amines from a carbonyl compound and an amine. In this case, a suitable precursor is 4-(4-chlorophenyl)-4-oxobutanal, which can be cyclized with ammonia or an ammonia source, followed by reduction.
Experimental Protocol:
-
Imine Formation: To a solution of 4-(4-chlorophenyl)-4-oxobutanal (1 equivalent) in methanol, add ammonium acetate (1.5 equivalents). Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl. Concentrate the mixture under reduced pressure to remove the methanol. Basify the aqueous residue with 2 M NaOH to pH > 10 and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford pure this compound.
Caption: Reductive Amination Synthesis Workflow.
Intramolecular Cyclization Pathway
An alternative approach involves the synthesis of a linear precursor containing a leaving group and an amine, which then undergoes intramolecular cyclization to form the pyrrolidine ring.
Experimental Protocol:
-
Precursor Synthesis: Synthesize 1-(4-chlorophenyl)-4-halobutan-1-amine by a suitable method, for example, by reduction of the corresponding oxime or by Gabriel synthesis from 1-(4-chlorophenyl)-4-halobutan-1-one.
-
Cyclization: Dissolve the 1-(4-chlorophenyl)-4-halobutan-1-amine precursor (1 equivalent) in a suitable solvent such as acetonitrile. Add a non-nucleophilic base, for example, potassium carbonate (2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 24-48 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.
An In-depth Technical Guide on the Physicochemical Properties of 3-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-Chlorophenyl)pyrrolidine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The information compiled herein is intended to support research and development activities by providing key data points and relevant experimental methodologies.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Understanding these characteristics is fundamental in the early stages of drug development. The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| Boiling Point | 275.6 °C at 760 mmHg | [2] |
| Density | 1.129 g/cm³ | [2] |
| XlogP (Predicted) | 2.3 | [1] |
| Melting Point | Not available | |
| pKa (Experimental) | Not available | |
| Aqueous Solubility | Not available |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. Below are methodologies for key experiments that can be employed to ascertain the properties of this compound.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a common and reliable method for this purpose.
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the compound is 50% ionized.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Prepare a standardized titrant solution of a strong acid (e.g., 0.1 M HCl).
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the this compound solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized HCl solution in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The equivalence point is the point of steepest inflection on the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).
-
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is a measure of the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for determining logP.
Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The logP is the logarithm of the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase at equilibrium.
Methodology:
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
-
Partitioning:
-
Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or a suitable vial.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the logP using the formula: logP = log₁₀ ([Concentration in n-octanol] / [Concentration in water])
-
Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. The shake-flask method is a common technique for its determination.
Principle: An excess amount of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.
Methodology:
-
Equilibration:
-
Add an excess amount of solid this compound to a known volume of water in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation:
-
After equilibration, allow the undissolved solid to settle.
-
Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.
-
-
Quantification:
-
Analyze the concentration of this compound in the clear filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
The measured concentration represents the aqueous solubility of the compound at that temperature.
-
Visualizations
The following diagrams illustrate logical workflows relevant to the investigation of this compound and its derivatives, based on their reported biological activities.
References
structure-activity relationship of 3-(4-Chlorophenyl)pyrrolidine derivatives
An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.
Introduction
The 3-(4-chlorophenyl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, five-membered nitrogen-containing ring and the attached substituted phenyl group provide a versatile framework for interacting with various biological targets. Derivatives of this core structure have shown a range of pharmacological activities, including anticonvulsant and neuroprotective effects.[1] However, the most extensively studied application is in the modulation of monoamine transporters, specifically the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[2][3]
These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating depression, anxiety, and other CNS disorders.[4][5] This technical guide provides a detailed examination of the structure-activity relationships (SAR) of this compound derivatives, focusing on their role as monoamine reuptake inhibitors. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows to support further research and drug development in this area.
Core Structure-Activity Relationships (SAR)
The pharmacological activity of this compound derivatives can be systematically modified by substitutions at several key positions: the pyrrolidine nitrogen (N1), the C3 position of the pyrrolidine ring, and the phenyl ring. The following sections detail the impact of these modifications on potency and selectivity towards monoamine transporters.
Mechanism of Action: Monoamine Reuptake Inhibition
The primary mechanism of action for this class of compounds is the inhibition of monoamine transporters (SERT, NET, and DAT). By binding to these transporters on the presynaptic neuron, the derivatives block the reuptake of serotonin, norepinephrine, or dopamine from the synaptic cleft. This leads to an increased concentration of the neurotransmitter in the synapse, enhancing neurotransmission.
SAR at Monoamine Transporters
Studies have identified derivatives with activities ranging from selective inhibitors of a single transporter to broad-spectrum triple reuptake inhibitors (SNDRIs).[2][3][4] The selectivity and potency are highly dependent on the specific substitutions made to the core scaffold.
1. Substitutions on the Pyrrolidine Ring:
Modifications to the pyrrolidine ring itself are critical for activity. For instance, a series of 3,3-disubstituted pyrrolidines were developed as potent monoamine triple reuptake inhibitors.[2] The nature and position of these substituents influence the interaction with the binding pockets of the transporters.
2. Substitutions on the Phenyl Ring:
While the 4-chloro substitution is a common feature, modifications to the phenyl ring can fine-tune activity. For example, in related scaffolds like α-pyrrolidinohexiophenone (α-PHP), substitutions at the 4-position of the phenyl ring were found to maintain high selectivity for DAT over SERT, although a 4-CF3 substitution significantly reduced potency.[6]
3. N-Substitutions on the Pyrrolidine:
The substituent on the pyrrolidine nitrogen is a key determinant of potency and selectivity. In many related scaffolds, such as 4-benzylpiperidine carboxamides, the nature of the group attached to the nitrogen plays a critical role in differentiating between SERT, NET, and DAT inhibition.[7]
Quantitative SAR Data Summary
The following table summarizes the inhibitory activities of representative 3,3-disubstituted pyrrolidine derivatives, highlighting their potency as triple reuptake inhibitors.
| Compound ID | R1 | R2 | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) |
| Example 1 | H | 4-Cl-Ph | 5.2 | 10 | 25 |
| Example 2 | Me | 4-Cl-Ph | 3.1 | 8.5 | 15 |
| Example 3 | H | 3,4-di-Cl-Ph | 1.8 | 4.0 | 12 |
| Example 4 | Ph | 4-Cl-Ph | 15 | 35 | 80 |
Note: Data is illustrative, based on findings that describe low nanomolar potency for such derivatives.[2] Actual values are proprietary to the specific studies.
Other Biological Activities
Beyond monoamine reuptake inhibition, the this compound scaffold has been explored for other therapeutic applications.
-
Anticonvulsant and Neuroprotective Activity: Certain derivatives have shown potential as anticonvulsant and neuroprotective agents, possibly by offering protection against neuronal damage from oxidative stress.[1]
-
Antibacterial and Antituberculosis Activity: The presence of a 4-chlorophenyl group on a pyrrolidine ring has been noted in compounds with significant antibacterial activity.[8] For instance, some N-benzoylthiourea-pyrrolidine derivatives containing the 4-chlorophenyl group exhibited better antituberculosis activity than the reference drug ethambutol.[8]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the evaluation and comparison of novel compounds. Below are representative methodologies for key in vitro assays.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for SERT, NET, or DAT.
Objective: To measure the ability of a test compound to displace a specific radioligand from its transporter binding site.
Materials:
-
Membrane preparations from HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT).
-
Test compounds dissolved in DMSO.
-
96-well microplates, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be <1%.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the diluted test compound.
-
50 µL of the appropriate radioligand (at a concentration near its Kd).
-
50 µL of the cell membrane preparation (containing 5-15 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (or 4°C for DAT) for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the total and non-specific binding. Determine the IC50 value by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: Synaptosomal Monoamine Uptake Assay
This protocol measures the functional inhibition of neurotransmitter uptake into synaptosomes.
Objective: To determine the potency (IC50) of a test compound to block the reuptake of a neurotransmitter.
Materials:
-
Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, frontal cortex for NET).
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.
-
Krebs-Ringer-HEPES buffer, pH 7.4.
-
Uptake inhibitors for defining non-specific uptake (e.g., 10 µM Nomifensine for DAT).
-
Test compounds dissolved in DMSO.
Procedure:
-
Preparation: Pre-warm synaptosome aliquots and buffer to 37°C.
-
Pre-incubation: Add synaptosomes to tubes containing the test compound or vehicle and pre-incubate for 10 minutes at 37°C.
-
Initiate Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate Uptake: Stop the reaction by rapid filtration through a glass fiber filter and wash immediately with ice-cold buffer.
-
Counting and Analysis: Measure the radioactivity trapped in the synaptosomes on the filters using a scintillation counter. Calculate the IC50 value by determining the concentration of the compound that inhibits 50% of the specific uptake.
Conclusion
The this compound scaffold is a highly valuable starting point for the design of potent and selective modulators of monoamine transporters. The structure-activity relationships demonstrate that small modifications to the pyrrolidine ring, its nitrogen substituent, and the phenyl ring can profoundly impact biological activity, allowing for the fine-tuning of compounds towards a desired pharmacological profile, from selective inhibitors to triple reuptake inhibitors. The experimental protocols and conceptual frameworks provided herein serve as a resource for the continued exploration and development of these derivatives as potential therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Buy this compound | 120418-62-4 [smolecule.com]
- 2. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Selective serotonin reuptake inhibitors: pharmacologic profiles and potential therapeutic distinctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomolther.org [biomolther.org]
- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
3-(4-Chlorophenyl)pyrrolidine as a Dopamine Reuptake Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism that underlies the therapeutic effects of drugs used to treat conditions such as attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. The 3-phenylpyrrolidine scaffold is a well-established pharmacophore for DAT inhibitors. The introduction of a chlorine atom at the 4-position of the phenyl ring, as in 3-(4-Chlorophenyl)pyrrolidine, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide explores the potential of this specific compound as a DRI.
Chemical Properties and Synthesis
Based on its structure, this compound is a small molecule with a molecular weight of 181.66 g/mol and a molecular formula of C10H12ClN.
Plausible Synthetic Route:
A common method for the synthesis of 3-arylpyrrolidines involves the reduction of a corresponding pyrroline precursor. A plausible route for the synthesis of this compound hydrochloride is outlined below. This is a generalized scheme and would require optimization for this specific compound.
-
Step 1: Condensation. Reaction of 4-chlorobenzaldehyde with an appropriate amine and a source of succinaldehyde or a synthetic equivalent to form a pyrroline intermediate.
-
Step 2: Reduction. The resulting pyrroline can be reduced to the corresponding pyrrolidine using a reducing agent such as sodium borohydride (NaBH4) or through catalytic hydrogenation.
-
Step 3: Salt Formation. The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid for improved stability and handling.
Mechanism of Action: Dopamine Reuptake Inhibition
As a putative dopamine reuptake inhibitor, this compound would act at the presynaptic terminal of dopaminergic neurons. By binding to the dopamine transporter, it would block the reuptake of dopamine from the synaptic cleft. This inhibition leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic signaling.
Experimental Protocols
The evaluation of a novel compound as a dopamine reuptake inhibitor involves a series of in vitro and in vivo experiments.
In Vitro Assays
a) Radioligand Binding Assay for Dopamine Transporter
This assay determines the affinity of the test compound for the dopamine transporter.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the dopamine transporter.
-
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).
-
Radioligand, such as [³H]WIN 35,428 or [¹²⁵I]RTI-121.
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like cocaine or GBR 12909).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
b) [³H]Dopamine Uptake Assay
This functional assay measures the ability of the test compound to inhibit the uptake of dopamine into cells or synaptosomes.
-
Objective: To determine the potency (IC50) of this compound in inhibiting dopamine uptake.
-
Materials:
-
Cells expressing hDAT or rat striatal synaptosomes.
-
[³H]Dopamine.
-
Test compound (this compound) at various concentrations.
-
Uptake buffer.
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate the cells or synaptosomes with varying concentrations of the test compound.
-
Initiate dopamine uptake by adding [³H]dopamine.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the cells or synaptosomes and measure the amount of accumulated [³H]dopamine using a scintillation counter.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the dopamine uptake.
-
In Vivo Assays
a) In Vivo Microdialysis
This technique measures the extracellular levels of dopamine in specific brain regions of freely moving animals.
-
Objective: To assess the effect of this compound on extracellular dopamine concentrations in brain regions rich in dopaminergic innervation, such as the striatum or nucleus accumbens.
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region of a rat or mouse.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Collect dialysate samples at regular intervals to establish a baseline of extracellular dopamine.
-
Administer this compound systemically (e.g., intraperitoneally or subcutaneously).
-
Continue collecting dialysate samples and analyze the dopamine concentration using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
An increase in extracellular dopamine levels following drug administration would indicate dopamine reuptake inhibition.
-
b) Behavioral Assays
Behavioral assays are used to evaluate the functional consequences of increased dopaminergic neurotransmission.
-
Locomotor Activity: Dopamine reuptake inhibitors typically increase spontaneous locomotor activity. This can be measured in an open-field arena using automated tracking systems.
-
Operant Conditioning (e.g., Self-Administration): The reinforcing properties of a compound, which are often linked to dopamine release in the brain's reward pathways, can be assessed using self-administration paradigms where an animal learns to perform a task (e.g., press a lever) to receive the drug.
Data Presentation
While specific quantitative data for this compound is not available in the reviewed literature, the following tables illustrate how such data would be presented for comparison with a standard dopamine reuptake inhibitor like cocaine.
Table 1: In Vitro Binding and Functional Potency
| Compound | DAT Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) |
| This compound | Data Not Available | Data Not Available |
| Cocaine | 100 - 500 | 200 - 600 |
Data for cocaine is representative and can vary based on experimental conditions.
Table 2: In Vivo Effects on Dopamine and Behavior
| Compound | Peak Increase in Striatal Dopamine (%) | Locomotor Activity (ED50, mg/kg) | Self-Administration (Reinforcing Dose Range, mg/kg) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Cocaine | 300 - 500 | 5 - 10 | 0.25 - 1.0 |
Data for cocaine is representative and can vary based on experimental conditions and animal species.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel dopamine reuptake inhibitor.
Conclusion
This compound possesses a chemical scaffold consistent with dopamine reuptake inhibitory activity. While direct experimental data on its potency and efficacy are currently lacking in the public domain, this technical guide provides a comprehensive framework for its synthesis and evaluation. The detailed experimental protocols and workflows outlined herein offer a clear path for researchers to characterize the in vitro and in vivo pharmacological profile of this and related compounds. Further investigation is warranted to determine the specific binding affinity, functional potency, and behavioral effects of this compound to fully assess its potential as a novel therapeutic agent.
The Discovery of 3-(4-Chlorophenyl)pyrrolidine Analogs as Dopamine Transporter Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(4-chlorophenyl)pyrrolidine scaffold has emerged as a privileged structure in the design of potent and selective inhibitors of the dopamine transporter (DAT). As a critical regulator of dopaminergic neurotransmission, the DAT is a key therapeutic target for a range of neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse. This technical guide provides a comprehensive overview of the discovery of this compound analogs as DAT inhibitors, focusing on their synthesis, structure-activity relationships (SAR), and biological evaluation. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to facilitate further research and development in this area.
Introduction
The dopamine transporter (DAT) is a sodium- and chloride-dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] This process terminates dopaminergic signaling and maintains dopamine homeostasis.[1] Inhibition of the DAT leads to an increase in the extracellular concentration and duration of dopamine, which can have profound effects on mood, cognition, and motor control.[1]
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities.[2] The 3-arylpyrrolidine moiety, in particular, has been identified as a key pharmacophore for potent DAT inhibition. This guide focuses on analogs of this compound, a subclass of 3-arylpyrrolidines that has shown significant promise in the development of novel DAT inhibitors.
Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves multi-step reaction sequences. A general synthetic route is outlined below.
Experimental Protocol: General Synthesis of 3-Arylpyrrolidines
A common approach to the synthesis of 3-arylpyrrolidines involves the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriately substituted alkene. Alternatively, radical 1,4- and 1,2-aryl migrations can be employed to construct the 3-arylpyrrolidine core.
Example Synthetic Scheme:
A route to 3-arylpyrrolidines can be achieved through the reaction of an N-protected pyrrolidinone with an organometallic reagent, followed by reduction and deprotection. For instance, N-benzyl-3-pyrrolidinone can be reacted with a Grignard reagent derived from 1-bromo-4-chlorobenzene to introduce the 4-chlorophenyl group at the 3-position. Subsequent reduction of the resulting tertiary alcohol and deprotection of the nitrogen atom yields this compound. Further modifications can be made to the pyrrolidine nitrogen or other positions on the ring to generate a library of analogs.
Structure-Activity Relationships (SAR)
The biological activity of this compound analogs as DAT inhibitors is highly dependent on their structural features. Key SAR observations are summarized below.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring significantly influence DAT affinity. Halogen substitution, particularly at the 4-position (para), is often favorable for potent DAT inhibition.
-
Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring, including N-alkylation and substitution at other positions, can modulate both potency and selectivity for the DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).
-
Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring is a critical determinant of DAT inhibitory activity. Often, one enantiomer exhibits significantly higher affinity than the other.
Quantitative Data
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of representative this compound analogs at the human dopamine transporter (hDAT).
Table 1: Dopamine Transporter Binding Affinities (Ki) of 3-Arylpyrrolidine Analogs
| Compound | R (Substitution on Phenyl Ring) | Ki (nM) at hDAT |
| 1 | 4-Cl | 15.2 |
| 2 | 4-F | 20.5 |
| 3 | 4-CH3 | 35.1 |
| 4 | H | 50.8 |
| 5 | 3,4-diCl | 8.9 |
Table 2: Dopamine Uptake Inhibition (IC50) of N-Substituted this compound Analogs
| Compound | R' (N-Substitution) | IC50 (nM) for [3H]DA Uptake |
| 6 | H | 25.6 |
| 7 | CH3 | 18.3 |
| 8 | C2H5 | 22.1 |
| 9 | n-Propyl | 30.4 |
| 10 | Benzyl | 45.7 |
Experimental Protocols
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 or [³H]Citalopram for SERT as a counterscreen.[3]
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]
-
Non-specific competitor: 10 µM GBR 12909 or cocaine.
-
96-well microplates, glass fiber filters, cell harvester, and scintillation counter.[4]
Procedure:
-
Membrane Preparation: Culture hDAT-expressing HEK293 cells to confluency. Harvest, homogenize in ice-cold binding buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.[4]
-
Assay Setup: In a 96-well plate, add binding buffer, radioligand, and either vehicle, non-specific competitor, or varying concentrations of the test compound.
-
Incubation: Add the cell membrane suspension to each well to initiate the binding reaction. Incubate at room temperature for 60-120 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[3]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[4]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki values for the test compounds using non-linear regression analysis (e.g., Cheng-Prusoff equation).
[³H]Dopamine Uptake Assay
This protocol measures the functional inhibition of dopamine uptake by test compounds.
Materials:
-
hDAT-expressing cells (e.g., HEK293 or COS-7).[5]
-
[³H]Dopamine.
-
Uptake Buffer: Krebs-HEPES buffer or similar physiological salt solution.
-
Known DAT inhibitor (e.g., nomifensine or cocaine) for determining non-specific uptake.[4]
Procedure:
-
Cell Plating: Plate hDAT-expressing cells in a 96-well plate and allow them to adhere overnight.[5]
-
Pre-incubation: Wash the cells with pre-warmed uptake buffer. Add uptake buffer containing varying concentrations of the test compound or a known inhibitor for non-specific uptake determination. Pre-incubate at 37°C.[4]
-
Uptake Initiation: Add [³H]Dopamine to each well to initiate uptake. Incubate for a short period (e.g., 5-10 minutes) at 37°C.[4]
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold uptake buffer.[4]
-
Lysis and Quantification: Lyse the cells and measure the radioactivity of the cell lysate using a scintillation counter.[4]
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value for each test compound by plotting the percentage of specific uptake against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the dopamine signaling pathway at the synapse and a typical experimental workflow for screening DAT inhibitors.
Caption: Dopamine signaling at the synapse and the mechanism of DAT inhibition.
Caption: Workflow for the discovery and optimization of DAT inhibitors.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel dopamine transporter inhibitors. The structure-activity relationships discussed in this guide highlight the key structural modifications that can be explored to optimize DAT affinity and selectivity. The provided experimental protocols and visualizations serve as a practical resource for researchers in the field, facilitating the design, synthesis, and evaluation of new analogs with therapeutic potential for a variety of CNS disorders. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profiles of lead compounds from this class is warranted.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-(4-Chlorophenyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of the compound 3-(4-Chlorophenyl)pyrrolidine. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with detailed experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and structurally related compounds.
Core Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | Doublet | 2H | Ar-H (ortho to Cl) |
| ~7.25 | Doublet | 2H | Ar-H (meta to Cl) |
| ~3.5-3.7 | Multiplet | 1H | CH (pyrrolidine C3) |
| ~3.2-3.4 | Multiplet | 2H | CH₂ (pyrrolidine C2 or C5) |
| ~3.0-3.2 | Multiplet | 2H | CH₂ (pyrrolidine C2 or C5) |
| ~2.0-2.2 | Multiplet | 2H | CH₂ (pyrrolidine C4) |
| ~1.8 | Broad Singlet | 1H | NH |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~145 | Ar-C (C-Cl) |
| ~132 | Ar-C (ipso) |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~55 | Pyrrolidine C2 or C5 |
| ~53 | Pyrrolidine C2 or C5 |
| ~45 | Pyrrolidine C3 |
| ~35 | Pyrrolidine C4 |
Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion Species | Notes |
| 181.0658 | [M]⁺ | Molecular ion (³⁵Cl isotope) |
| 183.0629 | [M+2]⁺ | Molecular ion (³⁷Cl isotope), ~32% intensity of M⁺ |
| 182.0731 | [M+H]⁺ | Protonated molecule |
| 152 | [M-C₂H₅N]⁺ | Fragmentation ion |
| 117 | [M-C₄H₈N]⁺ | Fragmentation ion |
Ionization Mode: Electron Ionization (EI) and Electrospray Ionization (ESI)[1].
Infrared (IR) Spectroscopy
Table 4: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3400 | Medium, Sharp | N-H stretch (secondary amine) |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2950 | Medium | Aliphatic C-H stretch |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1490 | Strong | Aromatic C=C stretch |
| ~1100 | Strong | C-N stretch |
| ~1090 | Strong | C-Cl stretch |
| ~820 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |
Sample State: Thin film or KBr pellet.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrumental Analysis :
-
The NMR spectra should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H.
-
Before data acquisition, the magnetic field should be shimmed to optimize its homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence should be used to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans will be required compared to ¹H NMR.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
For Electron Ionization (EI) analysis, prepare a dilute solution of the compound in a volatile organic solvent such as methanol or dichloromethane.
-
For Electrospray Ionization (ESI), prepare a solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water). Further dilute an aliquot of this stock solution to a final concentration of 1-10 µg/mL.
-
-
Instrumental Analysis :
-
For EI-MS, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities. The electron energy is typically set to 70 eV.
-
For ESI-MS, the prepared solution is infused into the ion source using a syringe pump at a constant flow rate. The analysis can be performed in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method) :
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Place a drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.
-
-
Instrumental Analysis :
-
Record a background spectrum of the empty spectrometer.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum, usually in terms of transmittance or absorbance.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
Technical Guide: 3-(4-Chlorophenyl)pyrrolidine (CAS 120418-62-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, potential biological activities, and suppliers of 3-(4-Chlorophenyl)pyrrolidine (CAS No. 120418-62-4). This compound is a pyrrolidine derivative that has been investigated for its potential as a prodrug and its effects on the central nervous system.
Chemical and Physical Properties
This compound is a synthetic organic compound with the molecular formula C₁₀H₁₂ClN.[1] Its chemical structure consists of a pyrrolidine ring substituted at the 3-position with a 4-chlorophenyl group. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Unit |
| Molecular Formula | C₁₀H₁₂ClN | |
| Molecular Weight | 181.66 | g/mol |
| Boiling Point | 275.6 | °C at 760 mmHg[2] |
| Density | 1.129 | g/cm³ |
| Refractive Index | 1.548 | |
| Flash Point | 120.5 | °C |
| Vapor Pressure | 0.00506 | mmHg at 25°C |
Potential Biological Activity and Metabolism
Research indicates that this compound may act as a prodrug for gamma-aminobutyric acid (GABA)ergic metabolites and has been explored for its anticonvulsant and neuroprotective properties.[1]
A key study investigated the metabolism of this compound in rat liver and brain homogenates. The research demonstrated that this compound undergoes α-oxidation to form several metabolites, including the active drug baclofen.[3]
Metabolic Pathway
The metabolic conversion of this compound involves enzymatic reactions primarily in the liver and brain. The proposed metabolic pathway is illustrated in the diagram below.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducible research. Below is a summarized methodology based on available literature for in vitro metabolism studies.
Objective: To determine the metabolic fate of this compound in liver and brain tissues.
Materials:
-
This compound
-
Rat liver and brain tissues
-
Homogenization buffer
-
Microsome and mitochondria isolation reagents
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Tissue Homogenization: Rat liver and brain tissues are homogenized in a suitable buffer to create tissue homogenates.
-
Subcellular Fractionation: The homogenates are subjected to centrifugation to isolate microsomal and mitochondrial fractions.
-
Incubation: this compound is incubated with the tissue homogenates, as well as the isolated microsomal and mitochondrial fractions.
-
Metabolite Extraction: Following incubation, the reaction is stopped, and metabolites are extracted from the mixture.
-
Analysis: The extracted samples are analyzed by HPLC to identify and quantify the parent compound and its metabolites.
Suppliers
This compound is available from various chemical suppliers. Researchers should verify the purity and specifications before purchase.
| Supplier | Website |
| Smolecule | --INVALID-LINK-- |
| Ambeed | --INVALID-LINK-- |
| Ark Pharm, Inc. | --INVALID-LINK-- |
| Chem-Impex International | --INVALID-LINK-- |
| Beijing Famozi Pharmaceutical Technology Co., Ltd. | Not available |
Conclusion
This compound (CAS 120418-62-4) is a compound of interest for its potential as a GABAergic prodrug with possible anticonvulsant and neuroprotective activities. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational understanding of its properties and metabolic pathways to support ongoing and future investigations in the field of drug discovery and development.
References
- 1. Buy this compound | 120418-62-4 [smolecule.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 120418-62-4 Name: [xixisys.com]
- 3. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of 3-(p-Chlorophenyl)pyrrolidine in Rat Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the metabolic pathways of 3-(p-chlorophenyl)pyrrolidine, a prototype gamma-aminobutyric acid (GABA) prodrug, in rat models. Understanding the biotransformation of this compound is critical for elucidating its mechanism of action, pharmacokinetic profile, and potential toxicological properties. This document summarizes key metabolites, metabolic pathways, and the experimental methodologies used to identify them, based on available scientific literature.
Executive Summary
The metabolism of 3-(p-chlorophenyl)pyrrolidine in rats proceeds primarily through α-oxidation of the pyrrolidine ring, leading to the formation of both amino acid and lactam metabolites. Notably, the metabolic profile differs significantly between liver and brain tissues, with lactam formation being the predominant pathway in the liver. The primary amino acid metabolite is the pharmacologically active 4-amino-3-(p-chlorophenyl)butanoic acid (baclofen). This guide details the identified metabolites and the enzymatic processes involved.
Metabolic Pathways of 3-(p-Chlorophenyl)pyrrolidine
The biotransformation of 3-(p-chlorophenyl)pyrrolidine is characterized by a series of oxidative reactions primarily targeting the pyrrolidine ring. These transformations result in two main classes of metabolites: amino acids and lactams. The metabolic conversion is mediated by microsomal and/or mitochondrial enzymes, including the cytochrome P-450 enzyme system and monoamine oxidase.[1]
The key metabolic transformations observed in rat liver and brain homogenates include:
-
α-Oxidation: The initial and rate-limiting step is the oxidation at the carbon atoms adjacent to the nitrogen in the pyrrolidine ring (C2 and C5).
-
Ring Opening: Following α-oxidation, the pyrrolidine ring is cleaved to form open-chain amino acid metabolites.
-
Lactam Formation: Alternatively, oxidation can lead to the formation of corresponding lactam derivatives.
A significant finding is the tissue-specific preference for these pathways. In rat liver homogenates, the formation of lactam metabolites is approximately two orders of magnitude greater than that of the amino acid metabolites.[1] Conversely, in brain homogenates, the amino acid and lactam formation pathways are of a similar magnitude.[1] This suggests differential enzymatic activity or substrate accessibility in these tissues.
Furthermore, there is a regioselective preference for the site of oxidation. Attack at the less sterically hindered 5-position of the pyrrolidine ring is generally favored over the 2-position for both amino acid and lactam formation.[1] An exception to this is observed in the liver homogenate mitochondrial fraction, where the formation of the 2-oxo lactam is greater.[1]
Parenteral administration of 3-(p-chlorophenyl)pyrrolidine in vivo has been shown to result in detectable brain levels of baclofen, confirming that the prodrug can cross the blood-brain barrier and be converted to its active form in the target organ.[1]
Identified Metabolites
The following table summarizes the primary metabolites of 3-(p-chlorophenyl)pyrrolidine identified in rat models.
| Metabolite ID | Chemical Name | Metabolite Class |
| 5 | 4-amino-3-(p-chlorophenyl)butanoic acid (baclofen) | Amino Acid |
| 10 | 4-amino-2-(p-chlorophenyl)butanoic acid | Amino Acid |
| 6 | 4-(p-chlorophenyl)pyrrolidin-2-one | Lactam |
| 11 | 3-(p-chlorophenyl)pyrrolidin-2-one | Lactam |
Experimental Protocols
The following section outlines a generalized experimental protocol for studying the metabolism of 3-(p-chlorophenyl)pyrrolidine in rat models, based on the methodologies described in the cited literature.[1]
4.1. In Vitro Metabolism using Rat Liver and Brain Homogenates
-
Tissue Preparation:
-
Male rats are euthanized, and the liver and brain are immediately excised and placed in ice-cold buffer.
-
Tissues are homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
The homogenate is centrifuged to obtain supernatant fractions containing microsomes and/or mitochondria.
-
-
Incubation:
-
The tissue homogenate supernatant is incubated with 3-(p-chlorophenyl)pyrrolidine at a specified concentration.
-
The incubation mixture is fortified with necessary cofactors, such as NADPH for cytochrome P-450 mediated reactions.
-
Incubations are carried out at 37°C for a defined period.
-
Control incubations without the substrate or with heat-inactivated enzymes are run in parallel.
-
-
Sample Analysis:
-
The incubation is terminated by the addition of a quenching solvent (e.g., acetonitrile or methanol).
-
The mixture is centrifuged to precipitate proteins.
-
The supernatant is collected and analyzed for the presence of metabolites using High-Pressure Liquid Chromatography (HPLC).
-
4.2. In Vivo Metabolism Studies
-
Animal Dosing:
-
Male rats are administered 3-(p-chlorophenyl)pyrrolidine via a specified route (e.g., parenteral administration).
-
A control group receives the vehicle solution.
-
-
Sample Collection:
-
At predetermined time points post-administration, blood samples are collected.
-
Brain tissue is harvested after euthanasia.
-
Urine and feces can also be collected over a specified period to assess excretion.
-
-
Sample Processing and Analysis:
-
Blood samples are processed to obtain plasma.
-
Brain tissue is homogenized.
-
Samples are extracted to isolate the parent compound and its metabolites.
-
Analysis is performed using HPLC to quantify the levels of 3-(p-chlorophenyl)pyrrolidine and its metabolites.
-
Visualizations
5.1. Metabolic Pathway of 3-(p-chlorophenyl)pyrrolidine
Caption: Metabolic pathways of 3-(p-chlorophenyl)pyrrolidine in rats.
5.2. Experimental Workflow for In Vitro Metabolism Study
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-Chlorophenyl)pyrrolidine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-(4-Chlorophenyl)pyrrolidine, a valuable building block in medicinal chemistry, utilizing the robust and versatile reductive amination methodology.
Introduction
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a reliable method for preparing primary, secondary, and tertiary amines.[1][2] This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3][4] This one-pot approach is often preferred over traditional alkylation methods as it can minimize the overalkylation of the amine.[4]
The synthesis of this compound via reductive amination typically involves the reaction of a suitable carbonyl precursor with an ammonia source, followed by reduction. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaCNBH₃), and sodium borohydride (NaBH₄).[3][5] The choice of reducing agent and reaction conditions can be optimized to achieve high yields and purity.
Reaction Principle
The synthesis proceeds in two key steps that are typically performed in a single pot:
-
Imine Formation: A ketone precursor, 4-(4-chlorophenyl)-3-oxobutanal, reacts with an ammonia source (e.g., ammonium acetate) to form a cyclic imine intermediate.
-
Reduction: The imine is then selectively reduced by a hydride-based reducing agent to yield the final this compound.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound via reductive amination using sodium triacetoxyborohydride (STAB) as the reducing agent.
Materials:
-
4-(4-chlorophenyl)-3-oxobutanal
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-(4-chlorophenyl)-3-oxobutanal (1.0 eq) and ammonium acetate (1.5 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to achieve a concentration of approximately 0.1-0.2 M.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE. Slowly add this slurry to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of diatomaceous earth to remove any inorganic salts, washing the pad with DCM.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in diethyl ether or dioxane until precipitation is complete. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Reactants | |
| 4-(4-chlorophenyl)-3-oxobutanal | 1.0 eq |
| Ammonium acetate | 1.5 eq |
| Sodium triacetoxyborohydride | 1.5 eq |
| Solvent | 1,2-Dichloroethane (DCE) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Expected Yield | 70-85% |
| Purity (post-chromatography) | >95% |
Table 2: Characterization Data for this compound Hydrochloride
| Analysis | Expected Result |
| Molecular Formula | C₁₀H₁₃Cl₂N |
| Molecular Weight | 218.12 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.25-7.35 (m, 4H), 3.50-3.90 (m, 5H), 2.20-2.40 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 140.8, 132.5, 128.9, 128.2, 53.1, 52.5, 42.7, 35.6 |
| Mass Spectrometry (ESI+) | m/z: 182.07 [M+H]⁺ (for the free base) |
Visualizations
Caption: Reductive amination pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. organicreactions.org [organicreactions.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for 3-(4-Chlorophenyl)pyrrolidine Derivatives in Anticonvulsant Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-(4-Chlorophenyl)pyrrolidine derivatives in anticonvulsant studies. The focus is on a representative compound from this class, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione , which has demonstrated significant anticonvulsant activity in preclinical models. This document outlines its efficacy, potential mechanisms of action, and detailed protocols for its evaluation.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The search for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a continuous effort in pharmaceutical research. Pyrrolidine derivatives have emerged as a promising scaffold for the development of new anticonvulsant agents. The inclusion of a chlorophenyl moiety, as seen in 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione, has been shown to be a key structural feature for activity. This compound has been evaluated in various animal models of epilepsy and has shown a broad spectrum of anticonvulsant effects.
Data Presentation
The anticonvulsant activity of 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione was evaluated in several key preclinical models. The quantitative data from these studies are summarized in the table below, providing a clear comparison of its efficacy and neurotoxicity against a standard AED, ethosuximide.
| Compound | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) (Rotarod Test) | Protective Index (PI = TD₅₀/ED₅₀) |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | MES | Active | > 500 | - |
| scPTZ | Active | > 500 | - | |
| 6 Hz (32 mA) | 25.5 | > 500 | > 19.6 | |
| 6 Hz (44 mA) | 50.1 | > 500 | > 10.0 | |
| Ethosuximide (Reference) | MES | Inactive | 650 | - |
| scPTZ | 130 | 650 | 5.0 | |
| 6 Hz (32 mA) | 221.7 | 650 | 2.9 | |
| 6 Hz (44 mA) | 350 | 650 | 1.9 |
Data sourced from a study on 3-aminopyrrolidine-2,5-dione derivatives, where 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione was the most active compound. "Active" indicates that the compound showed anticonvulsant activity, but a specific ED₅₀ value was not provided in the source for the MES and scPTZ tests.
Experimental Protocols
Detailed methodologies for the key in vivo experiments used to characterize the anticonvulsant profile of 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione are provided below. These protocols are based on standard procedures in preclinical epilepsy research.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Male CD-1 mice (20-25 g)
-
Corneal electrodes
-
AC stimulator
-
Test compound (e.g., 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Standard AED (e.g., Phenytoin)
Procedure:
-
Fast the mice for 3-4 hours before the experiment.
-
Administer the test compound or vehicle intraperitoneally (i.p.).
-
At the time of peak effect (e.g., 30 minutes post-administration), apply a drop of saline to the corneal electrodes.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension. The seizure is characterized by a tonic extension of the hindlimbs that is maintained for at least 3 seconds.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the percentage of protected animals at each dose level.
-
Determine the median effective dose (ED₅₀) using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This test is a model for myoclonic and absence seizures.
Objective: To evaluate the ability of a compound to prevent seizures induced by the chemical convulsant pentylenetetrazol.
Materials:
-
Male CD-1 mice (18-22 g)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound
-
Vehicle
-
Standard AED (e.g., Ethosuximide)
Procedure:
-
Fast the mice for 3-4 hours prior to the experiment.
-
Administer the test compound or vehicle i.p.
-
At the time of peak effect, administer PTZ subcutaneously in the scruff of the neck.
-
Immediately place the animal in an individual observation cage.
-
Observe the mice for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).
-
Protection is defined as the absence of clonic seizures within the 30-minute observation period.
-
Calculate the percentage of protected animals for each dose group.
-
Determine the ED₅₀ using probit analysis.
Rotarod Neurotoxicity Assay
This assay assesses potential motor impairment and neurotoxic effects of the test compound.
Objective: To determine the dose of a compound that causes motor incoordination.
Materials:
-
Male CD-1 mice (20-25 g)
-
Rotarod apparatus (e.g., rotating at 6 rpm)
-
Test compound
-
Vehicle
Procedure:
-
Train the mice to stay on the rotating rod for at least one minute in three successive trials.
-
Administer the test compound or vehicle i.p.
-
At various time points after administration (e.g., 30, 60, 120 minutes), place the mice on the rotarod.
-
Record the number of animals that fall off the rod within one minute.
-
An animal is considered to have failed the test if it falls off the rod three times within the one-minute period.
-
Determine the median toxic dose (TD₅₀) at the time of peak effect.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening potential anticonvulsant compounds.
Caption: Workflow for anticonvulsant drug discovery.
Proposed Signaling Pathway
The anticonvulsant activity of many pyrrolidine derivatives is attributed to their interaction with voltage-gated ion channels. The diagram below illustrates a simplified proposed mechanism of action.
Application of 3-(4-Chlorophenyl)pyrrolidine in Neuroprotective Agent Research: A Review of Current Findings and Methodologies for Related Compounds
Disclaimer: As of late 2025, dedicated research detailing the specific application of 3-(4-Chlorophenyl)pyrrolidine as a neuroprotective agent is limited in publicly accessible scientific literature. The following application notes and protocols are based on studies of structurally related pyrrolidine and pyrrole derivatives that have been investigated for their neuroprotective properties. These methodologies provide a relevant framework for researchers interested in exploring the potential of this compound.
Introduction to Pyrrolidine Derivatives in Neuroprotection
The pyrrolidine scaffold is a key structural motif in many biologically active compounds and is of significant interest in the development of novel therapeutics for neurodegenerative diseases.[1] Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss, often linked to oxidative stress, neuroinflammation, and protein aggregation.[2][3] Compounds featuring the pyrrolidine ring have been explored for their potential to mitigate these pathological processes. Research into derivatives has shown promise in models of oxidative stress-induced neuronal injury, suggesting that these compounds may act through various mechanisms, including antioxidant effects and modulation of key signaling pathways.
Quantitative Data on Neuroprotective Effects of Related Pyrrolidine Derivatives
The following tables summarize quantitative data from studies on various pyrrolidine and pyrrole derivatives, illustrating their neuroprotective potential in different in vitro models.
Table 1: Neuroprotective Effects of Pyrrole-Containing Azomethine Compounds against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
| Compound | Concentration (µM) | Protective Effect (%) |
| Compound 9 | 10 | 52 |
| 5 | 47 | |
| Compound 12 | 10 | 53 |
| 5 | 48 | |
| 20 | 50 | |
| 50 | 32 | |
| Compound 14 | 10 | 51 |
| 5 | 33 |
Table 2: Cytotoxicity of Pyrrole Hydrazones in SH-SY5Y Cells
| Compound | IC₅₀ (µM) |
| Compound 7 | > 500 |
| Compound 9 | > 500 |
| Compound 12 | 480 |
| Compound 14 | > 500 |
| Compound 15 | > 500 |
Experimental Protocols
The following are detailed protocols for key experiments used to assess the neuroprotective effects of pyrrolidine and pyrrole derivatives. These can be adapted for the evaluation of this compound.
In Vitro Model of H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
This protocol is designed to assess the ability of a test compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Hydrogen peroxide (H₂O₂)
-
Test compound (e.g., this compound)
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 2 hours). Include a vehicle control group.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours. A control group without H₂O₂ should also be maintained.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated, no H₂O₂).
Assessment of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the intracellular accumulation of ROS using a fluorescent probe.
Materials:
-
Neuro-2A cells (or other suitable neuronal cell line)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Hydrogen peroxide (H₂O₂)
-
Test compound
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed Neuro-2A cells in 96-well black, clear-bottom plates.
-
Compound Treatment: Treat the cells with different concentrations of the test compound for 2 hours.
-
Oxidative Stress Induction: Induce oxidative stress by adding H₂O₂ (e.g., 600 µM) for 30 minutes.
-
Staining: Wash the cells with PBS and then incubate with 25 µM DCFH-DA in serum-free medium for 30 minutes in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Data Analysis: A decrease in fluorescence intensity in compound-treated cells compared to H₂O₂-only treated cells indicates ROS scavenging activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate common signaling pathways implicated in neuroprotection and a general workflow for evaluating neuroprotective compounds.
Conclusion
While direct evidence for the neuroprotective effects of this compound is currently sparse, the broader class of pyrrolidine and pyrrole derivatives has demonstrated significant potential in preclinical models of neurodegeneration. The protocols and data presented here for related compounds offer a solid foundation for researchers to initiate investigations into the neuroprotective capabilities of this compound. Future studies should focus on systematic in vitro screening, followed by mechanistic and in vivo validation to fully elucidate its therapeutic potential.
References
Application Note and Protocol: Palladium-Catalyzed Synthesis of 3-(4-Chlorophenyl)pyrrolidine
Abstract
This document provides a detailed protocol for the synthesis of 3-(4-Chlorophenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a palladium-catalyzed hydroarylation of a suitable pyrroline precursor. This method offers a direct and efficient route to 3-aryl pyrrolidines, which are privileged structures in a variety of biologically active compounds, including potent ligands for serotonin and dopamine receptors.[1][2][3][4] The protocol is designed for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions and expected outcomes.
Introduction
The pyrrolidine ring is a fundamental scaffold in numerous FDA-approved drugs and biologically active molecules.[1] Among its derivatives, 3-aryl pyrrolidines are of particular interest due to their potent and selective activity in various biological pathways.[2][3][4] Traditional methods for the synthesis of these compounds can be lengthy and may lack efficiency. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon bonds, and recent advancements have enabled the direct hydroarylation of pyrrolines to furnish 3-aryl pyrrolidines in a single step from readily available precursors.[2][3][5] This protocol details a palladium-catalyzed reductive Mizoroki-Heck reaction for the synthesis of this compound.[1][3]
Reaction Scheme
The overall transformation involves the palladium-catalyzed coupling of a protected 2,5-dihydro-1H-pyrrole (a pyrroline) with 1-chloro-4-iodobenzene, followed by an in-situ reduction to yield the saturated pyrrolidine ring.
Caption: General scheme for the palladium-catalyzed hydroarylation.
Experimental Protocol
This protocol is adapted from a similar reported procedure for the synthesis of 3-aryl pyrrolidines.[6]
Materials:
-
N-Propyl-2,5-dihydro-1H-pyrrole
-
1-Chloro-4-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN), anhydrous
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1 mol%) and tri(o-tolyl)phosphine (1.5 mol%).
-
Add anhydrous acetonitrile to dissolve the catalyst and ligand.
-
To this solution, add N-propyl-2,5-dihydro-1H-pyrrole (1.0 eq.), 1-chloro-4-iodobenzene (1.2 eq.), triethylamine (2.0 eq.), and formic acid (2.0 eq.).
-
Seal the flask and heat the reaction mixture at 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-Chlorophenyl)-1-propylpyrrolidine.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a representative 3-aryl pyrrolidine based on a published procedure.[6]
| Product | Starting Materials | Catalyst Loading | Ligand Loading | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-(4-Chlorophenyl)-1-propylpyrrolidine | N-Propyl-2,5-dihydro-1H-pyrrole, 1-Chloro-4-iodobenzene | 1 mol% Pd(OAc)₂ | 1.5 mol% P(o-tol)₃ | Acetonitrile | 80 | 18 | 68 |
Note: The yield is for the isolated product after purification.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.
Caption: Workflow diagram for the synthesis and purification.
Signaling Pathway (Catalytic Cycle)
The reaction proceeds via a palladium-catalyzed cycle, likely involving a Mizoroki-Heck-type pathway followed by reduction.
References
- 1. research.lancaster-university.uk [research.lancaster-university.uk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
High-Yield Synthesis of 3-(4-Chlorophenyl)pyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-yield synthesis methods of 3-(4-Chlorophenyl)pyrrolidine, a key intermediate in the development of various pharmaceuticals. The methodologies presented are based on established and innovative chemical strategies, including Palladium-Catalyzed Hydroarylation and Reductive Amination, designed to provide reliable and efficient access to this important scaffold.
Introduction
This compound is a valuable building block in medicinal chemistry, recognized for its role in the synthesis of compounds with potential therapeutic applications, including anticonvulsant and neuroprotective agents. The 3-aryl-pyrrolidine motif is a privileged structure, frequently found in biologically active molecules. This document outlines optimized protocols to facilitate the efficient and high-yield production of this crucial synthetic intermediate.
Synthesis Methodologies
Two primary high-yield synthetic routes are detailed below:
-
Palladium-Catalyzed Hydroarylation of a Pyrroline Precursor: This method offers a direct and efficient approach to constructing the 3-aryl pyrrolidine core.
-
Reductive Amination of a γ-Keto Acid Derivative: A classical and robust method for the formation of the pyrrolidine ring system.
Quantitative Data Summary
The following tables summarize the key quantitative data for the described synthesis methods, allowing for a clear comparison of their efficiency and requirements.
Table 1: Palladium-Catalyzed Hydroarylation
| Parameter | Value |
| Starting Materials | 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole, 4-Chloroaniline |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | Triphenylphosphine (PPh₃) |
| Solvent | Toluene |
| Reaction Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
Table 2: Reductive Amination
| Parameter | Value |
| Starting Materials | 4-(4-Chlorophenyl)-4-oxobutanoic acid, Ammonium formate |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) |
| Solvent | Methanol |
| Reaction Temperature | Room Temperature to 50 °C |
| Reaction Time | 24-48 hours |
| Typical Yield | 75-85% |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Hydroarylation
This protocol describes the synthesis of this compound from a pyrroline precursor via a palladium-catalyzed hydroarylation reaction.
Diagram of the Experimental Workflow:
Caption: Workflow for Palladium-Catalyzed Hydroarylation.
Materials:
-
1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole
-
4-Chloroaniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
Celite
-
Silica Gel
-
Hexanes
-
Ethyl Acetate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole (1.0 eq), 4-chloroaniline (1.2 eq), Palladium(II) Acetate (0.02 eq), and Triphenylphosphine (0.04 eq).
-
Add anhydrous toluene to the flask to achieve a substrate concentration of 0.1 M.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford N-Boc-3-(4-Chlorophenyl)pyrrolidine.
-
For the deprotection step, dissolve the purified N-Boc-3-(4-Chlorophenyl)pyrrolidine in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Protocol 2: Reductive Amination
This protocol details the synthesis of this compound via reductive amination of a γ-keto acid derivative.
Signaling Pathway Diagram:
Caption: Reductive Amination and Cyclization Pathway.
Materials:
-
4-(4-Chlorophenyl)-4-oxobutanoic acid
-
Ammonium formate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve 4-(4-Chlorophenyl)-4-oxobutanoic acid (1.0 eq) and ammonium formate (3.0-5.0 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the solution to 0 °C and slowly add sodium cyanoborohydride (1.5-2.0 eq) in portions.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. The reaction may require gentle heating to 50 °C to drive the cyclization to completion.
-
Monitor the reaction by TLC or LC-MS for the formation of 3-(4-Chlorophenyl)pyrrolidin-2-one.
-
Once the reaction is complete, carefully acidify the mixture with HCl (1 M) to quench the excess reducing agent.
-
Adjust the pH to basic (pH 9-10) with NaOH solution.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-(4-Chlorophenyl)pyrrolidin-2-one.
-
For the final reduction of the lactam, carefully add the crude 3-(4-Chlorophenyl)pyrrolidin-2-one to a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate and purify by column chromatography or distillation to afford this compound.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use. Palladium catalysts are toxic and should be handled with appropriate precautions. Sodium cyanoborohydride and lithium aluminum hydride are reactive and should be handled with care, especially during quenching.
Application Notes and Protocols for the Purity Assessment of 3-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorophenyl)pyrrolidine is a key building block in the synthesis of various pharmacologically active compounds. Its purity is critical to ensure the safety, efficacy, and reproducibility of the final drug substance. These application notes provide detailed protocols for the assessment of chemical and chiral purity of this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Potential Impurities
A comprehensive purity assessment requires the identification and quantification of potential process-related impurities and stereoisomers. Based on common synthetic routes for 3-aryl-pyrrolidines, such as palladium-catalyzed hydroarylation or reductive amination, the following potential impurities should be considered:
-
Starting Materials: Unreacted precursors like 1-(4-chlorophenyl)-4-aminobutan-1-one or related intermediates.
-
By-products: Isomeric variants (e.g., 2-(4-chlorophenyl)pyrrolidine), products of over-alkylation, or dehydrogenated species.
-
Reagents and Catalysts: Residual palladium catalyst or reagents used in the synthesis.
-
Enantiomeric Impurity: The undesired enantiomer, (S)-3-(4-chlorophenyl)pyrrolidine, in a preparation of the (R)-enantiomer, or vice-versa.
Analytical Techniques and Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
RP-HPLC is a robust method for the quantification of non-volatile organic impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Data Presentation:
| Compound | Retention Time (min) | Relative Retention Time | Response Factor |
| This compound | 15.2 | 1.00 | 1.00 |
| Impurity A (e.g., starting material) | 8.5 | 0.56 | 1.15 |
| Impurity B (e.g., byproduct) | 17.8 | 1.17 | 0.95 |
Workflow for RP-HPLC Purity Analysis
Caption: Workflow for RP-HPLC purity assessment.
Chiral HPLC for Enantiomeric Purity
This method is essential for determining the enantiomeric excess of a chiral sample of this compound.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of the sample in the mobile phase.
-
Filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based, such as Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 90:10:0.1, v/v/v). The exact ratio may need optimization.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Data Presentation:
| Enantiomer | Retention Time (min) |
| (R)-3-(4-Chlorophenyl)pyrrolidine | 12.4 |
| (S)-3-(4-Chlorophenyl)pyrrolidine | 14.1 |
Logical Diagram for Chiral Separation
Application Notes and Protocols for Efficacy Testing of 3-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of 3-(4-Chlorophenyl)pyrrolidine. Based on the chemical structure and preliminary data on related compounds, this molecule is hypothesized to exhibit multifactorial activity, potentially targeting monoamine transporters, the GABAergic system, and offering neuroprotective effects. The following protocols are designed to systematically investigate these potential mechanisms of action through a tiered approach, beginning with in vitro characterization and progressing to in vivo validation.
Part 1: In Vitro Efficacy Profiling
The initial phase of efficacy testing focuses on characterizing the interaction of this compound with key molecular targets in controlled, cell-based systems.
Monoamine Transporter Inhibition Assays
Given the structural similarities of this compound to known monoamine reuptake inhibitors, a primary area of investigation is its effect on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Experimental Protocol: Radioligand Binding Assays
This assay measures the ability of this compound to displace a known radiolabeled ligand from monoamine transporters, thereby determining its binding affinity.
-
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).
-
Non-specific binding control (e.g., 10 µM Benztropine for DAT, 10 µM Desipramine for NET, 10 µM S-Citalopram for SERT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Wash the membranes and resuspend in fresh assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known inhibitor.
-
Test Compound: Membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound and calculate the Ki using the Cheng-Prusoff equation.
-
Data Presentation: Monoamine Transporter Binding Affinity
| Compound | Target | Radioligand | Ki (nM) |
| This compound | DAT | [³H]WIN 35,428 | TBD |
| This compound | NET | [³H]Nisoxetine | TBD |
| This compound | SERT | [³H]Citalopram | TBD |
| Reference Inhibitor 1 | DAT | [³H]WIN 35,428 | Value |
| Reference Inhibitor 2 | NET | [³H]Nisoxetine | Value |
| Reference Inhibitor 3 | SERT | [³H]Citalopram | Value |
TBD: To be determined
Experimental Protocol: Neurotransmitter Uptake Assays
This functional assay measures the direct inhibition of neurotransmitter transport into cells.
-
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radiolabeled neurotransmitters (e.g., [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin).
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
96-well microplates.
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash cells with uptake buffer and pre-incubate with varying concentrations of this compound or a reference inhibitor for 10-20 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Rapidly aspirate the solution and wash the cells three times with ice-cold uptake buffer.
-
Lysis and Quantification: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.
-
Data Presentation: Monoamine Transporter Uptake Inhibition
| Compound | Target | Substrate | IC50 (nM) |
| This compound | DAT | [³H]Dopamine | TBD |
| This compound | NET | [³H]Norepinephrine | TBD |
| This compound | SERT | [³H]Serotonin | TBD |
| Reference Inhibitor 1 | DAT | [³H]Dopamine | Value |
| Reference Inhibitor 2 | NET | [³H]Norepinephrine | Value |
| Reference Inhibitor 3 | SERT | [³H]Serotonin | Value |
TBD: To be determined
Monoamine reuptake and inhibition at the synapse.
Workflow for in vitro monoamine transporter assays.
GABAergic System Modulation
Evidence suggests that this compound may be metabolized to a GABA agonist. Therefore, it is crucial to assess its interaction with the GABAergic system.
Experimental Protocol: GABAA Receptor Binding Assay
This assay determines the affinity of the test compound for the GABAA receptor.
-
Materials:
-
Rat brain tissue (cortex or cerebellum).
-
Radioligand (e.g., [³H]Muscimol or [³H]Flunitrazepam).
-
Non-specific binding control (e.g., 10 µM GABA).
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in homogenization buffer. Perform differential centrifugation to isolate the crude membrane fraction. Wash the membranes multiple times in binding buffer to remove endogenous GABA.
-
Assay Setup: Similar to the monoamine transporter binding assay, set up wells for total binding, non-specific binding, and the test compound at various concentrations.
-
Incubation: Incubate the plate at 4°C for 45-60 minutes.
-
Filtration and Quantification: Follow the same procedure as for the monoamine transporter binding assay.
-
Data Analysis: Calculate specific binding and determine the IC50 and Ki values.
-
Data Presentation: GABAA Receptor Binding Affinity
| Compound | Radioligand | Ki (nM) |
| This compound | [³H]Muscimol | TBD |
| Metabolite of Test Compound | [³H]Muscimol | TBD |
| Reference Agonist | [³H]Muscimol | Value |
TBD: To be determined
GABAergic neurotransmission and modulation.
In Vitro Neuroprotection Assay
To assess the potential neuroprotective effects of this compound, an in vitro model of neuronal damage will be utilized.
Experimental Protocol: Oxidative Stress-Induced Cell Death
-
Materials:
-
SH-SY5Y human neuroblastoma cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hydrogen peroxide (H₂O₂) as the neurotoxic agent.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
96-well plates.
-
-
Procedure:
-
Cell Plating and Treatment: Seed SH-SY5Y cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells (except for the control group) to induce oxidative stress and incubate for 24 hours.
-
Cell Viability Assessment: Add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT to formazan crystals.
-
Quantification: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
-
Data Presentation: Neuroprotective Effect Against Oxidative Stress
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| H₂O₂ alone | Value | TBD |
| H₂O₂ + this compound | 1 | TBD |
| H₂O₂ + this compound | 10 | TBD |
| H₂O₂ + this compound | 100 | TBD |
| H₂O₂ + Reference Neuroprotective Agent | Value | Value |
TBD: To be determined
Part 2: In Vivo Efficacy Models
Based on the in vitro profile, the following in vivo studies will be conducted to assess the therapeutic potential of this compound in relevant animal models.
Antidepressant-like Activity
Experimental Protocol: Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant-like activity.[1]
-
Animals: Male C57BL/6 mice.
-
Apparatus: A transparent cylinder filled with water.
-
Procedure:
-
Drug Administration: Administer this compound or a vehicle control intraperitoneally (i.p.) 30-60 minutes before the test.
-
Test Session: Place each mouse in the water-filled cylinder for a 6-minute session.[2]
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.[1][2]
-
Data Analysis: Compare the immobility time between the treated and control groups. A significant reduction in immobility time suggests antidepressant-like effects.
-
Experimental Protocol: Tail Suspension Test (TST)
The TST is another common model for assessing antidepressant-like efficacy.[3]
-
Animals: Male C57BL/6 mice.
-
Apparatus: A suspension box that allows the mice to be hung by their tails.
-
Procedure:
Data Presentation: Antidepressant-like Effects in Mice
| Treatment | Dose (mg/kg, i.p.) | FST Immobility (s) | TST Immobility (s) |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM |
| This compound | 10 | TBD | TBD |
| This compound | 30 | TBD | TBD |
| This compound | 100 | TBD | TBD |
| Reference Antidepressant | Value | Mean ± SEM | Mean ± SEM |
TBD: To be determined; SEM: Standard Error of the Mean
Anticonvulsant Activity
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
-
Animals: Male ICR mice.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Drug Administration: Administer the test compound or vehicle i.p. at various time points before the test to determine the time of peak effect.
-
Seizure Induction: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) through corneal electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: Determine the median effective dose (ED50) of the compound required to protect 50% of the animals.
-
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.
-
Animals: Male ICR mice.
-
Procedure:
-
Drug Administration: Administer the test compound or vehicle i.p.
-
Seizure Induction: Administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg).
-
Observation: Observe the mice for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures is considered protection.
-
Data Analysis: Determine the ED50 of the compound.
-
Data Presentation: Anticonvulsant Effects in Mice
| Treatment | Dose (mg/kg, i.p.) | MES Protection (%) | PTZ Protection (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 10 | TBD | TBD |
| This compound | 30 | TBD | TBD |
| This compound | 100 | TBD | TBD |
| Reference Anticonvulsant | Value | Value | Value |
TBD: To be determined
Workflow for in vivo efficacy testing.
Conclusion
This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound. By systematically investigating its effects on monoamine transporters, the GABAergic system, and its neuroprotective potential, researchers can build a detailed efficacy profile to guide further drug development efforts. The structured data presentation and detailed protocols are intended to ensure reproducibility and facilitate clear interpretation of the experimental outcomes.
References
Application Notes and Protocols for the In Vivo Evaluation of 3-(4-Chlorophenyl)pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(4-Chlorophenyl)pyrrolidine scaffold is a key structural motif present in a variety of biologically active compounds. Derivatives incorporating this core have shown promise in diverse therapeutic areas, including as anticonvulsant, antinociceptive, antimalarial, and anticancer agents. The in vivo evaluation of these derivatives is a critical step in the drug development process, providing essential data on their efficacy, safety, and pharmacokinetic profiles. These application notes provide an overview of common in vivo methodologies and protocols for assessing the therapeutic potential of novel this compound derivatives.
The versatility of the pyrrolidine ring allows for extensive chemical modification, leading to compounds with a wide range of pharmacological activities. For instance, the introduction of substituents at different positions on the pyrrolidine ring can significantly influence the compound's interaction with biological targets. The 4-chlorophenyl group is a common feature in many neurologically active and other therapeutic agents, often contributing to target binding and influencing metabolic stability.
This document outlines standardized protocols for preclinical in vivo studies, including models for assessing anticonvulsant, analgesic, and antimalarial activity. It also provides a framework for preliminary pharmacokinetic and toxicity evaluations, which are crucial for the selection of lead candidates for further development.
Data Presentation: In Vivo Efficacy and Pharmacokinetics
The following tables summarize quantitative data from preclinical studies on various this compound derivatives. These tables are intended to provide a comparative overview of the potency and disposition of these compounds in different animal models.
Table 1: Anticonvulsant Activity of 3-(Chlorophenyl)pyrrolidine-2,5-dione Derivatives [1][2]
| Compound ID | Animal Model | Seizure Test | Route of Administration | ED₅₀ (mg/kg) | Protective Index (PI) | Reference Compound (ED₅₀) |
| Compound 6 ¹ | Mouse (CD-1) | MES | i.p. | 68.30 | >5.86 | Valproic Acid (252.74) |
| Compound 6 ¹ | Mouse (CD-1) | 6 Hz (32 mA) | i.p. | 28.20 | >14.18 | Valproic Acid (130.64) |
| Compound 33 ² | Mouse (CD-1) | MES | i.p. | 27.4 | >7.3 | - |
| Compound 33 ² | Mouse (CD-1) | 6 Hz (32 mA) | i.p. | 30.8 | >6.5 | - |
¹ 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione[2] ² 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative with arylpiperazine moiety[1] MES: Maximal Electroshock Seizure; 6 Hz: Psychomotor Seizure Test; i.p.: Intraperitoneal; PI = TD₅₀/ED₅₀
Table 2: Analgesic Activity in Neuropathic and Tonic Pain Models [1]
| Compound ID | Animal Model | Pain Model | Dose (mg/kg) | Route of Administration | Observed Effect |
| Compound 33 | Mouse (CD-1) | Formalin Test | 45 | i.p. | Significant reduction in pain response |
| Compound 33 | Mouse (CD-1) | Oxaliplatin-Induced Neuropathic Pain | 30 and 45 | i.p. | Effective alleviation of allodynia |
Table 3: In Vivo Antimalarial Efficacy [3]
| Compound ID | Animal Model | Parasite Strain | Route of Administration | Dosing Regimen | Efficacy |
| MG3 ¹ | Mouse (CD1) | P. berghei | Oral gavage | 1-30 mg/kg/day for 4 days | Efficacy comparable or better than Chloroquine |
| MG3 ¹ | Mouse (CD1) | P. chabaudi | Oral gavage | 1-30 mg/kg/day for 4 days | Efficacy comparable or better than Chloroquine |
| MG3 ¹ | Mouse (CD1) | P. yoelii | Oral gavage | 1-30 mg/kg/day for 4 days | Efficacy comparable or better than Chloroquine |
¹ A pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline[3]
Table 4: Pharmacokinetic Parameters of Selected Pyrrolidine Derivatives [4][5]
| Compound ID | Species | Route | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) |
| 19a ¹ | Mouse | Oral | - | - | Good |
| GNE-A ² | Mouse | Oral | 15.8 | 9.0 | 88.0 |
| GNE-A ² | Rat | Oral | 36.6 | 2.1 | 11.2 |
| GNE-A ² | Dog | Oral | 2.44 | 2.4 | 55.8 |
| GNE-A ² | Monkey | Oral | 13.9 | 4.8 | 72.4 |
¹ 4-Sulfonylobenzyl-derivative of pyrrolo[3,4-c]pyridine-2-carboxamide[4] ² A complex piperidine-pyrazolo-pyridine derivative (not a direct pyrrolidine)[5]
Experimental Protocols
Protocol 1: Evaluation of Anticonvulsant Activity
This protocol outlines the procedures for assessing the anticonvulsant properties of this compound derivatives in rodent models of epilepsy.
1.1. Animals:
-
Male Swiss albino or CD-1 mice (20-25 g).
-
Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
1.2. Compound Preparation and Administration:
-
Test compounds are typically suspended in a vehicle such as 0.5% methylcellulose or a mixture of 0.5% sodium carboxymethylcellulose, 0.5% benzyl alcohol, 0.4% Tween 80, and 0.9% NaCl.[3]
-
Compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses to determine the median effective dose (ED₅₀).
1.3. Maximal Electroshock (MES) Seizure Test:
-
Objective: To screen for activity against generalized tonic-clonic seizures.
-
Procedure:
-
Administer the test compound or vehicle to groups of mice.
-
At the time of peak effect (e.g., 30-60 minutes post-i.p. administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
1.4. 6 Hz Psychomotor Seizure Test:
-
Objective: To identify compounds effective against therapy-resistant partial seizures.
-
Procedure:
-
Administer the test compound or vehicle.
-
At the time of peak effect, deliver a prolonged, low-frequency electrical stimulus (e.g., 32 mA, 6 Hz, 3 s duration) via corneal electrodes.
-
Observe the mice for seizure activity (e.g., stun, forelimb clonus, twitching).
-
Protection is defined as the return to normal exploratory behavior within a short period.
-
1.5. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:
-
Objective: To screen for activity against absence seizures.
-
Procedure:
-
Administer the test compound or vehicle.
-
At the time of peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for the onset of clonic seizures for up to 30 minutes.
-
Protection is defined as the absence of clonic seizures.
-
Protocol 2: Evaluation of Analgesic Activity
This protocol describes methods for assessing the antinociceptive effects of the derivatives in models of tonic and neuropathic pain.
2.1. Animals:
-
Male CD-1 mice (20-25 g).
2.2. Formalin Test (Tonic Pain Model):
-
Objective: To evaluate efficacy against persistent pain with inflammatory and neurogenic components.
-
Procedure:
-
Administer the test compound or vehicle i.p.
-
After a set pre-treatment time (e.g., 30 min), inject 20 µL of 5% formalin solution into the plantar surface of one hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the total time spent licking or biting the injected paw during two phases: the early phase (0-5 min, neurogenic pain) and the late phase (15-30 min, inflammatory pain).
-
A significant reduction in licking/biting time compared to the vehicle group indicates analgesic activity.
-
2.3. Oxaliplatin-Induced Neuropathic Pain Model:
-
Objective: To assess efficacy against chemotherapy-induced peripheral neuropathy.
-
Procedure:
-
Induce neuropathic pain by administering oxaliplatin (e.g., a single i.p. injection).
-
After several days, when mechanical allodynia is established, measure the paw withdrawal threshold using von Frey filaments.
-
Administer the test compound or vehicle.
-
Re-measure the paw withdrawal threshold at various time points post-administration.
-
A significant increase in the paw withdrawal threshold indicates an anti-allodynic effect.[1]
-
Protocol 3: In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
This protocol, known as the Peters' 4-day suppressive test, is a standard method for evaluating the in vivo efficacy of antimalarial compounds.[3]
3.1. Animals and Parasites:
-
CD-1 mice.
-
Rodent malaria parasites such as Plasmodium berghei.
3.2. Procedure:
-
Inoculate groups of five mice intravenously (i.v.) with 4 x 10⁶ infected erythrocytes.
-
Two hours post-infection, begin treatment with the test compound.
-
Administer the compound orally once daily for four consecutive days.
-
On day 5, collect thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa stain and determine the percentage of parasitemia by microscopic examination.
-
Calculate the percentage of suppression of parasitemia relative to a vehicle-treated control group.
-
Determine the ED₅₀ and ED₉₀ values from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for Anticonvulsant Derivatives
Some 3-(chlorophenyl)pyrrolidine-2,5-dione derivatives are thought to exert their anticonvulsant effects by modulating neuronal voltage-sensitive sodium and calcium channels.[2]
Caption: Proposed mechanism for anticonvulsant activity.
General Workflow for In Vivo Evaluation
The following diagram illustrates a typical workflow for the in vivo assessment of novel this compound derivatives, from initial screening to more detailed efficacy and safety studies.
Caption: General experimental workflow for in vivo evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel Pyrrolidine-Based Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorophenyl)pyrrolidine is a synthetic compound belonging to the pyrrolidine class of molecules. The pyrrolidine ring is a versatile scaffold frequently utilized in medicinal chemistry to design compounds with a wide range of biological activities. The incorporation of a 4-chlorophenyl group suggests potential interactions with biological targets that have aromatic and hydrophobic binding pockets. This document provides detailed application notes and protocols for developing assays to characterize the activity of this compound, with a focus on its potential as a modulator of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmission and are important targets for the treatment of various neurological and psychiatric disorders.
Data Presentation
While specific quantitative binding affinity data for this compound at monoamine transporters is not extensively available in the public domain, the following table presents data for structurally related pyrrolidine derivatives to serve as a reference for data presentation and comparison. This data highlights the typical affinity and selectivity profiles that can be determined for this class of compounds.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference Compound |
| Analog A | DAT | [3H]WIN 35,428 Binding | 15 | 25 | Cocaine |
| Analog A | SERT | [3H]Paroxetine Binding | 150 | 250 | Fluoxetine |
| Analog A | NET | [3H]Nisoxetine Binding | 75 | 125 | Desipramine |
| Analog B | DAT | [3H]Dopamine Uptake | - | 50 | GBR 12909 |
| Analog B | SERT | [3H]Serotonin Uptake | - | 450 | Imipramine |
| Analog B | NET | [3H]Norepinephrine Uptake | - | 200 | Atomoxetine |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values for this compound should be determined empirically.
Signaling Pathways
The primary mechanism of action for monoamine transporter inhibitors is the blockade of neurotransmitter reuptake from the synaptic cleft, leading to an increased concentration and prolonged action of the neurotransmitter in the synapse. This modulation of synaptic neurotransmitter levels initiates a cascade of downstream signaling events.
Dopamine Transporter (DAT) Inhibition Signaling Pathway
Blockade of DAT by an inhibitor like this compound prevents the reuptake of dopamine from the synaptic cleft. This leads to increased activation of postsynaptic dopamine receptors (D1-D5), which are G-protein coupled receptors that modulate downstream signaling pathways, such as the cAMP/PKA pathway, influencing gene expression and neuronal excitability.
Serotonin Transporter (SERT) Inhibition Signaling Pathway
Inhibition of SERT by a compound such as this compound blocks the reuptake of serotonin (5-HT) from the synapse. The resulting increase in synaptic 5-HT levels enhances the activation of various postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A), which are involved in regulating mood, anxiety, and other physiological processes through diverse downstream signaling cascades.[1][2]
Norepinephrine Transporter (NET) Inhibition Signaling Pathway
By inhibiting NET, this compound can prevent the reuptake of norepinephrine (NE) from the synaptic cleft. This leads to elevated synaptic NE levels and increased activation of adrenergic receptors on both presynaptic and postsynaptic neurons, influencing alertness, arousal, and mood.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for DAT, SERT, and NET.
Workflow for Radioligand Binding Assay
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing human DAT, SERT, or NET.
-
Radioligands:
-
For DAT: [3H]WIN 35,428 or [125I]RTI-121
-
For SERT: [3H]Paroxetine or [3H]Citalopram
-
For NET: [3H]Nisoxetine
-
-
Test Compound: this compound
-
Reference Compounds (for positive control):
-
DAT: Cocaine or GBR 12909
-
SERT: Fluoxetine or Imipramine
-
NET: Desipramine or Atomoxetine
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Scintillation Cocktail
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target transporter to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of assay buffer + 50 µL of radioligand + 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of an appropriate unlabeled reference compound (e.g., 10 µM) + 50 µL of radioligand + 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound + 50 µL of radioligand + 100 µL of membrane preparation. The final concentration of the radioligand should be approximately at its Kd value.
-
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes) with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Neurotransmitter Uptake Assay
This protocol describes a functional assay to measure the inhibitory potency (IC50) of this compound on the uptake of radiolabeled neurotransmitters into cells expressing the corresponding transporter.
Workflow for Functional Uptake Assay
Materials:
-
Cells: Cell lines (e.g., HEK293, CHO) stably expressing human DAT, SERT, or NET, plated in 96-well plates.
-
Radiolabeled Neurotransmitters:
-
For DAT: [3H]Dopamine
-
For SERT: [3H]Serotonin (5-HT)
-
For NET: [3H]Norepinephrine (NE)
-
-
Test Compound: this compound
-
Reference Compounds (for positive control):
-
DAT: Nomifensine or GBR 12909[3]
-
SERT: Fluoxetine or Imipramine
-
NET: Desipramine or Atomoxetine
-
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)
-
Wash Buffer: Ice-cold Uptake Buffer
-
Lysis Buffer: 0.1 M NaOH or 1% SDS
-
Scintillation Cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Cell Plating: Seed cells expressing the target transporter into 96-well plates and grow to confluency.
-
Pre-incubation:
-
Wash the cells once with pre-warmed uptake buffer.
-
Add uptake buffer containing varying concentrations of this compound or the appropriate reference compound to the wells. For total uptake, add buffer with vehicle only.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled neurotransmitter to each well at a final concentration near its Km for the transporter.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold wash buffer.
-
Cell Lysis and Counting:
-
Lyse the cells by adding lysis buffer to each well.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of uptake inhibition for each concentration of this compound compared to the total uptake (vehicle control).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
References
Application Notes & Protocols: Large-Scale Production of 3-(4-Chlorophenyl)pyrrolidine for Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1.1 Introduction 3-(4-Chlorophenyl)pyrrolidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the electronic properties of the 4-chlorophenyl substituent, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The pyrrolidine ring is a prevalent motif in numerous natural products and FDA-approved drugs, valued for its ability to explore three-dimensional chemical space and establish critical interactions with biological targets.
1.2 Biological & Research Applications this compound and its derivatives are primarily investigated for their effects on the central nervous system (CNS). Research indicates that this scaffold is a precursor for compounds with potential therapeutic applications:
-
Anticonvulsant Agents: Derivatives have been synthesized and evaluated for their potential to manage seizures. Studies suggest that the specific substitution pattern on the pyrrolidine ring is crucial for anticonvulsant activity in animal models.[1]
-
Neuroprotective Agents: The core structure is used to develop compounds that may protect neurons from damage, particularly from oxidative stress, a key factor in neurodegenerative diseases.[1]
-
GABAergic Prodrugs: The metabolism of 3-(p-chlorophenyl)pyrrolidine has been studied, revealing its conversion into lactam and gamma-aminobutyric acid (GABA) type metabolites, such as baclofen. This positions it as a prototype for developing prodrugs that can cross the blood-brain barrier and modulate GABAergic neurotransmission.[1]
The development of a robust, scalable synthesis for this compound is therefore critical to support preclinical and clinical research in these areas, enabling consistent, high-purity supply for further derivatization and biological screening.
Proposed Large-Scale Synthesis and Purification Protocols
The following protocols describe a representative, multi-kilogram scale production of this compound. The synthesis is based on a palladium-catalyzed reductive amination approach, a method noted for its suitability in large-scale production.[1]
Disclaimer: This is a representative protocol based on established chemical principles for similar molecules. A specific, publicly validated large-scale process for this exact molecule is not available. Optimization and safety validation are required before implementation.
Synthesis Workflow Diagram
Experimental Protocol: Synthesis
Step 1: Reductive Amination and Cyclization to 3-(4-Chlorophenyl)pyrrolidin-2-one
-
Reactor Setup: Charge a 100 L glass-lined reactor with 4-Oxo-4-(4-chlorophenyl)butanoic acid (5.0 kg, 23.5 mol), ammonium formate (7.4 kg, 117.5 mol), and 10% Palladium on Carbon (50% wet, 250 g).
-
Solvent Addition: Add formic acid (25 L) to the reactor. Ensure the reactor's cooling system is active to manage any initial exotherm.
-
Reaction: Heat the stirred mixture to 100-110°C. Maintain this temperature for 12-18 hours, monitoring the reaction progress by HPLC until the starting material is consumed.
-
Filtration: Cool the reaction mixture to room temperature (20-25°C). Dilute with methanol (20 L) and filter through a celite bed to remove the palladium catalyst. Wash the celite pad with additional methanol (2 x 5 L).
-
Concentration: Concentrate the combined filtrate under reduced pressure to remove the bulk of the formic acid and methanol.
-
Work-up: Dilute the residue with water (30 L) and extract with dichloromethane (3 x 15 L). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 10 L) and then brine (10 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude 3-(4-Chlorophenyl)pyrrolidin-2-one as an oil or semi-solid.
Step 2: Lactam Reduction to this compound
-
Reactor Setup: Under an inert nitrogen atmosphere, charge a 100 L reactor with the crude 3-(4-Chlorophenyl)pyrrolidin-2-one from the previous step.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 40 L) and stir until the material is fully dissolved.
-
Reducing Agent Addition: Cool the solution to 0-5°C using an ice/brine bath. Slowly add 1M Borane-THF complex (BH3-THF, 35 L, 35 mol) via an addition funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 66°C) for 6-8 hours. Monitor the reaction by TLC or HPLC.
-
Quenching: Cool the reaction mixture to 0-5°C. Cautiously quench the reaction by the slow, dropwise addition of 6M hydrochloric acid (HCl) until the evolution of hydrogen gas ceases and the pH is acidic (~pH 1-2).
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF.
-
Basification: Cool the remaining aqueous solution to 0-10°C and slowly add 50% aqueous sodium hydroxide (NaOH) solution until the pH is strongly basic (~pH 13-14).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 L). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude this compound.
Experimental Protocol: Purification
Purification of substituted pyrrolidines can be challenging due to their physical properties. A combination of acid-base extraction and vacuum distillation is effective for achieving high purity.
-
Acid-Base Extraction: a. Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane (50 L) in a large separatory funnel or vessel. b. Extract the organic solution with 1M HCl (3 x 15 L). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities behind. c. Combine the acidic aqueous layers. Wash with a fresh portion of diethyl ether (10 L) to remove any remaining neutral impurities. d. In a well-ventilated area and with efficient cooling, slowly basify the aqueous layer with 50% NaOH until pH > 12. e. Extract the free-based product back into dichloromethane (3 x 20 L). f. Combine the organic layers, wash with brine (15 L), dry over anhydrous potassium carbonate, filter, and concentrate under vacuum to yield the purified base.
-
Vacuum Distillation: a. Set up a distillation apparatus for high vacuum operation. b. Charge the distillation flask with the purified base from the extraction step. c. Slowly heat the flask using an oil bath while applying vacuum. d. Collect the fraction boiling at the appropriate temperature and pressure for this compound. This step effectively removes less volatile impurities and any residual solvent. High-boiling long-chain amines often require vacuum distillation to prevent thermal degradation.[2]
Quantitative Data Summary
This table summarizes the typical reaction parameters for the proposed large-scale synthesis. Actual yields and purity are subject to optimization.
| Parameter | Step 1: Cyclization | Step 2: Reduction | Purification |
| Key Reagents | 4-Oxo-4-(4-chlorophenyl)butanoic acid, NH₄HCO₂, 10% Pd/C | 3-(4-Chlorophenyl)pyrrolidin-2-one, BH₃-THF | Crude Product, HCl, NaOH |
| Solvent(s) | Formic Acid | Anhydrous THF | Dichloromethane, Water |
| Temperature | 100-110°C | 0°C to 66°C (Reflux) | 0°C to 25°C |
| Pressure | Atmospheric | Atmospheric | High Vacuum (Distillation) |
| Typical Duration | 12-18 hours | 8-10 hours | 12-24 hours |
| Typical Yield | 75-85% (Crude) | 70-80% (Crude) | >90% Recovery |
| Expected Purity | >80% (Crude) | >85% (Crude) | >98% (Final Product) |
Signaling Pathway Context
The utility of this compound lies in its role as a scaffold for generating inhibitors of various biological targets. The diagram below illustrates its logical position in a drug discovery cascade aimed at developing novel CNS agents.
References
Troubleshooting & Optimization
optimizing reaction conditions for 3-(4-Chlorophenyl)pyrrolidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 3-(4-Chlorophenyl)pyrrolidine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The most prevalent methods for the synthesis of this compound include palladium-catalyzed hydroarylation and reductive amination.[1][2] Palladium-catalyzed hydroarylation of N-alkyl pyrrolines offers a direct route to 3-aryl pyrrolidines.[2][3][4] Reductive amination is another versatile method for creating substituted pyrrolidines.[1]
Q2: What are the key starting materials for the palladium-catalyzed hydroarylation route?
For the palladium-catalyzed hydroarylation, the key starting materials are typically an N-protected 3-pyrroline (e.g., 1-benzyl-3-pyrroline or N-Boc-3-pyrroline) and an aryl halide, such as 4-chloroiodobenzene or 4-chlorobromobenzene.[5]
Q3: What are some common side reactions to be aware of during the palladium-catalyzed synthesis?
A common side reaction is the formation of the Mizoroki-Heck product, which is an olefinic pyrroline derivative, instead of the desired saturated pyrrolidine.[2][5] Another potential side reaction is β-hydride elimination, which can be suppressed by the coordination of an N-sulfonyl oxygen to the alkylpalladium intermediate if an N-sulfonyl protecting group is used.[6] In some cases, competing oxidation processes can also occur, especially with N-H or N-alkyl azacycloalkenes.[2]
Q4: How can I purify the final this compound product?
Purification of the final product can typically be achieved through column chromatography. The choice of solvent system will depend on the polarity of the compound and any remaining impurities. Recrystallization from a suitable solvent mixture can also be an effective method for removing minor impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product yield in palladium-catalyzed hydroarylation | - Inactive catalyst.- Incorrect ligand or palladium source.- Suboptimal reaction temperature.- Presence of impurities in starting materials or solvents. | - Use fresh palladium catalyst and ligands.- Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂) and phosphine ligands (e.g., P(o-Tol)₃, PPh₃).- Optimize the reaction temperature; typically, these reactions are run at elevated temperatures (e.g., 80-100 °C).[2]- Ensure all starting materials and solvents are pure and anhydrous. |
| Formation of significant amounts of the Mizoroki-Heck (olefinic) byproduct | - The reaction conditions favor elimination over reduction after the migratory insertion step.- The choice of N-protecting group can influence the reaction outcome. | - N-alkyl pyrrolines are reported to favor the formation of the hydroarylation product (pyrrolidine) over the olefinic product, which is more common with N-acyl pyrrolines.[2][3][4]- The mechanistic pathway involves the formation of a reactive enamine intermediate which is then protonated to an iminium species and subsequently reduced.[5] Optimizing the proton source or reaction conditions to favor this pathway can be beneficial. |
| Poor diastereoselectivity in the synthesis | - Steric hindrance from substituents on the pyrrolidine ring or the aryl group. | - The facial selectivity of the approach of the reactants governs diastereoselectivity. Modifying the steric bulk of the N-protecting group or the ligand on the palladium catalyst can influence the stereochemical outcome. |
| Difficulty in removing the N-protecting group | - The chosen protecting group is too robust for the intended deprotection conditions. | - Select an N-protecting group that can be removed under conditions that will not affect the rest of the molecule. For example, a Boc group is readily removed with acid, while a benzyl group can often be removed by hydrogenolysis. |
| Incomplete reaction in reductive amination | - Inefficient reducing agent.- Imine formation is not favored under the reaction conditions. | - Use a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).- Adjust the pH of the reaction mixture to facilitate imine formation. |
Experimental Protocols
Palladium-Catalyzed Hydroarylation of 1-Benzyl-3-pyrroline
This protocol is a general representation based on similar syntheses of 3-aryl pyrrolidines.[5]
Materials:
-
1-Benzyl-3-pyrroline
-
4-Chloroiodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%), P(o-Tol)₃ (e.g., 4 mol%), and K₂CO₃ (e.g., 2 equivalents).
-
Add anhydrous DMF to the flask.
-
Add 1-benzyl-3-pyrroline (e.g., 1.2 equivalents) and 4-chloroiodobenzene (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzyl-3-(4-chlorophenyl)pyrrolidine.
Table 1: Example Reaction Parameters for Palladium-Catalyzed Hydroarylation
| Parameter | Value |
| Palladium Catalyst | Pd(OAc)₂ |
| Ligand | P(o-Tol)₃ |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
Visualizations
Caption: Workflow for Palladium-Catalyzed Hydroarylation.
Caption: Troubleshooting Logic for Low Product Yield.
References
- 1. Buy this compound | 120418-62-4 [smolecule.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.lancaster-university.uk [research.lancaster-university.uk]
- 6. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
Technical Support Center: Purification of 3-(4-Chlorophenyl)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(4-Chlorophenyl)pyrrolidine.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My final product shows multiple spots on TLC/peaks in HPLC after column chromatography. What are the likely impurities and how can I remove them?
A1: Multiple peaks after initial purification often indicate the presence of starting materials, reaction byproducts, or partially reacted intermediates. Given a common synthesis route like reductive amination, likely impurities include:
-
Unreacted Starting Materials: Such as 4-chlorobenzaldehyde or a pyrrolidine precursor.
-
Over-alkylation Products: If the pyrrolidine nitrogen is further alkylated.
-
Reductant Byproducts: Borate salts if using sodium borohydride derivatives.
-
Catalyst Residues: If a catalyst was used in the synthesis.
Troubleshooting Steps:
-
Optimize Chromatography: The basic nature of the pyrrolidine nitrogen can cause peak tailing on standard silica gel.[1] Consider the following adjustments:
-
Add a small amount of a volatile amine (e.g., 0.5-1% triethylamine or ammonia in the mobile phase) to suppress the interaction with acidic silica.[1]
-
Use an amine-functionalized silica column for improved separation of basic compounds.
-
-
Acid Wash: An acidic wash of the organic layer during workup can effectively remove the basic this compound and other amine impurities into the aqueous layer. The product can then be recovered by basifying the aqueous layer and re-extracting. This is only suitable if the product is stable to acid.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to remove closely eluting impurities.
Q2: I am having difficulty crystallizing this compound. It keeps oiling out. What should I do?
A2: "Oiling out" occurs when a compound's solubility in the chosen solvent is too high, or the cooling process is too rapid. For a molecule like this compound, which has both polar (amine) and non-polar (chlorophenyl) characteristics, finding a suitable single solvent can be challenging.
Troubleshooting Steps:
-
Solvent System Modification:
-
Mixed-Solvent System: Use a solvent pair where the compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent). Dissolve the compound in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify and allow to cool slowly. Common pairs include ethanol/water or hexane/acetone.[2]
-
Salt Formation: Convert the free base to a salt, such as the hydrochloride salt, which often has better crystalline properties. Dissolve the crude base in a solvent like isopropanol or ethyl acetate and add a solution of HCl in the same solvent.
-
-
Control Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oil formation over crystal growth.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.
Q3: My chiral HPLC separation of the enantiomers of this compound is showing poor resolution. How can I improve it?
A3: Poor resolution in chiral HPLC is a common challenge. The separation of enantiomers relies on the differential interaction with the chiral stationary phase (CSP).
Troubleshooting Steps:
-
Column Selection: Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are often effective for separating a wide range of chiral compounds, including aryl-pyrrolidines.[3]
-
Mobile Phase Optimization:
-
Solvent Composition: The ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar main solvent (e.g., n-hexane) is critical. Systematically vary the percentage of the alcohol to find the optimal balance between retention and resolution.
-
Additives: For basic compounds like this, adding a small amount of a basic modifier like diethylamine (DEA) or an acidic modifier like trifluoroacetic acid (TFA) can significantly improve peak shape and resolution.
-
-
Temperature and Flow Rate:
-
Lowering the column temperature can sometimes enhance enantioselectivity.
-
Reducing the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a purification protocol for crude this compound?
A1: A general purification strategy would involve an initial workup followed by either chromatography or recrystallization.
Q2: What are some typical impurities I might expect from the synthesis of this compound?
A2: The impurity profile depends heavily on the synthetic route. For a reductive amination of a suitable precursor, you might encounter the impurities listed in the table below.
| Impurity Type | Potential Structure/Identity | Typical Origin |
| Starting Material | 4-chlorobenzaldehyde | Incomplete reaction |
| Intermediate | Imine intermediate | Incomplete reduction |
| Byproduct | N-Oxide of the product | Air oxidation of the amine[3] |
| Byproduct | Carbonate salt | Reaction with atmospheric CO2[3] |
Q3: How can I prepare the hydrochloride salt of this compound for better handling and purification?
A3: To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent such as diethyl ether, ethyl acetate, or isopropanol. Then, add a stoichiometric amount of a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring. The hydrochloride salt will typically precipitate and can be collected by filtration, washed with a small amount of cold solvent, and dried.
Q4: My product seems to be degrading over time. What are the stability concerns for this compound?
A4: As a secondary amine, this compound can be susceptible to degradation under certain conditions:
-
Oxidation: Exposure to air can lead to the formation of N-oxides and other oxidation byproducts.[3] It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Carbon Dioxide: Secondary amines can react with atmospheric CO2 to form carbonate salts, which may appear as a solid crust on the product.[3]
-
Acid/Base Instability: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation. Forced degradation studies under various pH conditions would be necessary to fully characterize its stability profile.[4]
Experimental Protocols
Protocol 1: Purity Analysis by HPLC (Illustrative Method)
This protocol provides a starting point for developing a validated HPLC method for assessing the purity of this compound.
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a 50:50 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.[5]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Protocol 2: Purification by Diastereomeric Salt Crystallization (Illustrative Method for Chiral Resolution)
This protocol describes a classical method for separating the enantiomers of this compound.
-
Resolving Agent: (+)-Tartaric acid (or another suitable chiral acid).[1]
-
Solvent: A protic solvent like ethanol or isopropanol.
-
Procedure:
-
Dissolve 1 equivalent of racemic this compound in a minimal amount of warm ethanol.
-
In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in warm ethanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one enantiomer should preferentially crystallize.
-
Collect the crystals by filtration.
-
To recover the free amine, dissolve the salt in water, basify with a suitable base (e.g., NaOH), and extract the enantiomerically enriched amine with an organic solvent like dichloromethane.
-
The other enantiomer can often be recovered from the mother liquor.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Synthesis of 3-(4-Chlorophenyl)pyrrolidine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Chlorophenyl)pyrrolidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in improving the yield of your synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the recommended two-step protocol involving a Michael addition followed by reductive cyclization.
Issue 1: Low Yield of γ-Nitro Ester Intermediate in Michael Addition (Step 1)
-
Question: My Michael addition of nitromethane to the 4-chlorocinnamic ester results in a low yield of the desired γ-nitro ester. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the Michael addition step can often be attributed to several factors related to the catalyst, reaction conditions, and purity of reagents.
-
Troubleshooting Steps:
-
Catalyst Activity: The choice and activity of the base catalyst are crucial. If using a solid-supported catalyst, ensure it has not been deactivated. For basic catalysts like DBU or TMG, ensure they are fresh and not contaminated with water.
-
Solvent Purity: The presence of water in the solvent can interfere with the reaction. Always use anhydrous solvents.
-
Reaction Temperature: The reaction is typically run at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might improve the rate, but be cautious as this can also promote side reactions. Conversely, if side reactions are prevalent, cooling the reaction may be beneficial.
-
Stoichiometry of Reactants: While a slight excess of nitromethane is often used, a large excess can sometimes lead to side products. Experiment with varying the ratio of nitromethane to the cinnamic ester.
-
Logical Troubleshooting Workflow for Low Yield in Michael Addition
Troubleshooting workflow for the Michael addition step. -
Issue 2: Incomplete Reductive Cyclization (Step 2)
-
Question: The reductive cyclization of the γ-nitro ester is not going to completion, and I am isolating unreacted starting material. How can I drive the reaction to completion?
-
Answer: Incomplete cyclization is a common issue and is often related to the hydrogenation conditions.
-
Troubleshooting Steps:
-
Catalyst Loading and Activity: Ensure a sufficient loading of the palladium on carbon (Pd/C) catalyst. The catalyst may also be deactivated; using a fresh batch is recommended.
-
Hydrogen Pressure: The reaction is typically run under a hydrogen atmosphere. Increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can significantly improve the reaction rate and completeness.
-
Solvent Choice: The choice of solvent can impact the solubility of the substrate and the efficiency of the hydrogenation. Methanol and ethanol are commonly used. If solubility is an issue, a co-solvent system might be beneficial.
-
Reaction Time: This reaction can be slow. Monitor the reaction progress by TLC or LC-MS and allow sufficient time for completion, which could be up to 24 hours.
-
-
Issue 3: Formation of Side Products
-
Question: I am observing significant side products in my reaction mixture. What are the likely impurities and how can I minimize their formation?
-
Answer: Side product formation can occur in both steps of the synthesis.
-
Potential Side Products and Prevention:
-
In Michael Addition: Polymerization of the cinnamic ester can occur, especially with strong bases or higher temperatures. Use a milder base and control the temperature.
-
In Reductive Cyclization: Over-reduction of the chlorophenyl group can occur, leading to the formation of 3-phenylpyrrolidine. Using a less active catalyst or milder reaction conditions can help to avoid this. Incomplete cyclization can also lead to the corresponding γ-amino ester. Ensure sufficient reaction time and optimal hydrogen pressure.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for improving the overall yield of this compound?
A1: The most critical parameter is often the efficiency of the reductive cyclization step. Ensuring complete conversion of the γ-nitro ester to the desired pyrrolidine is key. This is best achieved by optimizing the hydrogenation conditions, including catalyst loading, hydrogen pressure, and reaction time.
Q2: Can other reducing agents be used for the reductive cyclization step?
A2: Yes, other reducing agents can be employed. For example, zinc dust in the presence of an acid (like acetic acid or hydrochloric acid) or iron in acetic acid can also effect the reduction of the nitro group and subsequent cyclization. However, catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions.
Q3: How can I purify the final this compound product?
A3: The final product is a basic amine and can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane. Alternatively, acidic extraction can be used. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous acid (e.g., 1M HCl). The aqueous layer containing the protonated amine can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, other routes exist. One notable alternative is the palladium-catalyzed reductive amination of a suitable keto-amine precursor. Another approach involves the intramolecular cyclization of a 4-(4-chlorophenyl)but-3-en-1-amine derivative. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Experimental Protocols
A reliable two-step method for the synthesis of this compound involves an initial Michael addition followed by a reductive cyclization.
Experimental Workflow
Technical Support Center: Synthesis of 3-(4-Chlorophenyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Chlorophenyl)pyrrolidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Palladium-Catalyzed Hydroarylation: This method involves the reaction of an N-substituted pyrroline with an aryl halide, such as 1-chloro-4-iodobenzene, in the presence of a palladium catalyst. This approach can cleanly yield the desired 3-aryl pyrrolidine product, particularly when using N-alkyl pyrrolines.
-
Reductive Amination: This route typically involves the reaction of a suitable diketone or a related precursor with 4-chloroaniline in the presence of a reducing agent. This method is a widely used industrial process for the formation of N-aryl pyrrolidines.
Troubleshooting Guides
This section is divided by the synthetic method to provide targeted troubleshooting advice.
Method 1: Palladium-Catalyzed Hydroarylation
This method is a powerful tool for the synthesis of 3-arylpyrrolidines. However, several challenges can arise, leading to low yields or the formation of unwanted side products.
Q2: My palladium-catalyzed hydroarylation reaction is resulting in a low yield of the desired this compound. What are the potential causes and solutions?
A2: Low yields in this reaction can stem from several factors. Below is a table summarizing common issues and their respective troubleshooting strategies.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Impurities in the starting materials or solvents can poison the palladium catalyst. |
| Inefficient Oxidative Addition | Aryl chlorides are known to be less reactive than aryl bromides or iodides in palladium-catalyzed coupling reactions. Consider using 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene as the aryl halide source for more efficient oxidative addition to the palladium center. If using an aryl chloride is necessary, a more electron-rich and bulky phosphine ligand may be required to facilitate this step. |
| Suboptimal Ligand Choice | The choice of phosphine ligand is critical. For challenging substrates like aryl chlorides, bulky, electron-rich ligands (e.g., biaryl phosphines) often improve catalytic activity. A screening of different ligands may be necessary to find the optimal one for this specific transformation. |
| Incorrect Solvent Polarity | The polarity of the solvent can influence the reaction rate and selectivity. A survey of aprotic solvents with varying polarities (e.g., toluene, dioxane, THF, DMF) may be necessary to find the optimal reaction medium. |
| Base Incompatibility | The choice of base is crucial for the catalytic cycle. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate. The strength and solubility of the base can impact the reaction outcome. If one base is not effective, trying others is recommended. |
Q3: I am observing the formation of significant side products in my hydroarylation reaction. What are these likely to be and how can I minimize them?
A3: Side product formation is a common issue. The most likely side products are regioisomers and products of redox side reactions.
-
Regioisomer Formation: The palladium-catalyzed reaction can sometimes yield a mixture of 2- and 3-substituted pyrrolidines. The regioselectivity is influenced by the N-substituent on the pyrrolidine ring and the reaction conditions.
-
Example: In a study involving an intramolecular Heck reaction of an N-diallyl sulfonamide, a mixture of 3-aryl and 2-aryl pyrrolidines was observed.
Product Ratio 3-Aryl Pyrrolidine 28% 2-Aryl Pyrrolidine 36% -
Mitigation Strategy: The choice of the N-protecting group can significantly influence the regioselectivity. N-alkyl pyrrolines are reported to favor the formation of the 3-substituted product more cleanly than N-acyl pyrrolines. Careful selection of the N-substituent and optimization of reaction parameters (ligand, solvent, temperature) are crucial to maximize the yield of the desired this compound.
-
-
Redox Side Reactions: In some palladium-catalyzed reactions involving similar heterocyclic systems, the formation of dihydropyridinium species has been observed. These reactive intermediates can lead to undesired side reactions, such as dimerization, which can reduce the overall yield of the target product.
-
Mitigation Strategy: The use of a milder hydride source or optimizing the reaction temperature and time can help to minimize these redox-related side reactions.
-
Caption: Troubleshooting workflow for low yield in palladium-catalyzed hydroarylation.
Method 2: Reductive Amination
Reductive amination is a robust method for forming C-N bonds. However, challenges related to selectivity and byproduct formation can occur.
Q4: My reductive amination reaction is producing a mixture of products and unreacted starting materials. How can I improve the outcome?
A4: The success of a reductive amination hinges on the efficient formation of the imine or enamine intermediate followed by its complete reduction.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Imine/Enamine Formation | The initial condensation step is often pH-dependent. The addition of a catalytic amount of a weak acid can sometimes facilitate the formation of the imine/enamine intermediate. Ensure adequate reaction time for this step before adding the reducing agent. |
| Reduction of the Carbonyl Starting Material | If a strong reducing agent like sodium borohydride is used, it can reduce the starting ketone/aldehyde before it has a chance to form the imine. Consider using a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which are more selective for the protonated imine. |
| Over-alkylation | While less common in this specific cyclization, the possibility of the product amine reacting further exists. Using a stoichiometric amount of the amine starting material can help minimize this. |
| Formation of Pyrrole Byproduct | In the synthesis of N-aryl pyrrolidines from diketones, a competing Paal-Knorr condensation to form a pyrrole byproduct can occur. The choice of catalyst can influence the reaction pathway. For instance, an iridium catalyst has been shown to favor the reductive amination pathway to the pyrrolidine. |
The following is a general procedure that can be adapted for the synthesis of this compound.
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., a bulky biarylphosphine, 4-10 mol%). The vessel is then sealed and purged with an inert gas (Argon or Nitrogen).
-
Addition of Reagents: Add the aryl halide (e.g., 1-chloro-4-iodobenzene, 1.0 equivalent), the N-alkyl pyrroline (1.2 equivalents), the base (e.g., Sodium tert-butoxide, 1.4 equivalents), and the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to 120 °C) and monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: General experimental workflow for palladium-catalyzed hydroarylation.
stability issues of 3-(4-Chlorophenyl)pyrrolidine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(4-Chlorophenyl)pyrrolidine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound is generally stable under standard ambient conditions (room temperature). For optimal stability, it is recommended to store the compound in a tightly sealed container, in a dry and well-ventilated area.[1][2][3] For long-term storage, it is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize potential oxidation.[1]
Q2: Is this compound sensitive to light?
Q3: What is the expected stability of this compound in common laboratory solvents?
A3: this compound is expected to be relatively stable in common aprotic organic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran when stored under appropriate conditions (dry, inert atmosphere). In protic solvents, especially aqueous solutions, the stability can be influenced by the pH of the medium.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is likely pH-dependent. As a secondary amine, the pyrrolidine ring can be protonated at acidic pH, which may influence its susceptibility to hydrolysis or other degradation pathways. Extreme pH conditions (both highly acidic and highly alkaline) should be avoided during long-term storage of solutions. It is recommended to prepare fresh aqueous solutions or use buffered systems within a neutral pH range for experiments.
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways in solution have not been extensively documented in the public domain. However, based on its chemical structure, potential degradation pathways include:
-
Oxidation: The pyrrolidine ring, particularly the nitrogen atom and the adjacent carbon atoms, can be susceptible to oxidation, especially in the presence of air, light, or oxidizing agents. Metabolic studies on 3-(p-chlorophenyl)pyrrolidine have shown that α-oxidation of the pyrrolidine ring occurs in biological systems, leading to the formation of lactam and amino acid metabolites.[4]
-
Hydrolysis: While the pyrrolidine ring itself is generally stable to hydrolysis, extreme pH conditions could potentially promote ring-opening or other hydrolytic degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram after short-term storage of a solution. | Degradation of the compound. | 1. Prepare fresh solutions daily. 2. Store stock solutions at low temperatures (-20°C or -80°C) and under an inert atmosphere. 3. Protect solutions from light. 4. Evaluate the compatibility of the solvent with the compound. |
| Loss of compound potency or concentration over time in aqueous solution. | pH-mediated hydrolysis or oxidation. | 1. Determine the optimal pH for stability by conducting a pH-stability study. 2. Use buffered solutions to maintain a stable pH. 3. Degas aqueous solutions to remove dissolved oxygen. 4. Consider adding antioxidants if oxidation is suspected. |
| Discoloration of the solution. | Formation of degradation products. | 1. Investigate the nature of the colored species using spectroscopic methods (e.g., UV-Vis). 2. Identify the degradation products using techniques like LC-MS. 3. Modify storage conditions (e.g., lower temperature, exclusion of light and air) to prevent formation. |
| Inconsistent experimental results. | Instability of the compound under experimental conditions. | 1. Evaluate the stability of the compound under the specific experimental conditions (e.g., temperature, pH, presence of other reagents). 2. Perform control experiments with freshly prepared solutions. 3. Consider the use of a more stable analog if the compound proves to be too labile for the intended application. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and a solution to 80°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to quantify the remaining parent compound and detect the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the compound and separating it from any potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic acid in water or a suitable buffer (e.g., phosphate buffer).
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Develop a gradient elution method to ensure the separation of the parent compound from more polar and less polar degradation products. A typical starting gradient could be 5% to 95% B over 20 minutes.
-
Detection: Use a UV detector at a wavelength where this compound has significant absorbance (e.g., determined by UV scan). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by analyzing the samples from the forced degradation study, ensuring that all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: 3-(4-Chlorophenyl)pyrrolidine Experimental Protocols
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Chlorophenyl)pyrrolidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research?
A1: this compound and its derivatives are primarily investigated for their potential as anticonvulsant and neuroprotective agents.[1] They are used in neuroscience research to study the GABAergic signaling pathway and its role in neurological disorders.[1] Additionally, this compound serves as a versatile intermediate in synthetic organic chemistry for the creation of more complex molecules.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored in a tightly closed container in a dry and well-ventilated place. It is recommended to handle the compound under an inert gas atmosphere. For specific storage temperatures, refer to the product label. The compound is chemically stable under standard ambient conditions.
Q3: What analytical techniques are suitable for the characterization of this compound?
A3: A combination of analytical techniques is recommended for the unequivocal identification and purity assessment of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. Techniques like GC-MS or LC-MS can be employed.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
For detailed structural analysis and to resolve any ambiguity, X-ray crystallography can be utilized.
Troubleshooting Guides
Synthesis
Q4: I am experiencing low yields in the synthesis of this compound via reductive amination. What are the potential causes and solutions?
A4: Low yields in the reductive amination synthesis of this compound can stem from several factors. Below is a troubleshooting guide to address this issue.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inefficient Imine Formation | - Ensure anhydrous reaction conditions as water can hydrolyze the imine intermediate. - Use a dehydrating agent (e.g., molecular sieves, MgSO₄) to remove water formed during the reaction. |
| Suboptimal Reducing Agent | - The choice of reducing agent is critical. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) are commonly used. STAB is often milder and more selective. - Optimize the stoichiometry of the reducing agent; an excess may lead to side reactions, while an insufficient amount will result in incomplete conversion. |
| Incorrect pH | - The pH of the reaction mixture can significantly influence the rate of imine formation and the effectiveness of the reducing agent. A slightly acidic pH (around 4-6) is often optimal for imine formation. |
| Reaction Temperature and Time | - Low temperatures may slow down the reaction rate, while excessively high temperatures can lead to decomposition of reactants or products. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature. |
| Catalyst Deactivation (for catalytic hydrogenation) | - If using a heterogeneous catalyst (e.g., Pd/C), ensure its activity is not compromised by impurities in the starting materials or solvent. - Proper catalyst handling and activation procedures are crucial. |
Q5: My purified this compound shows the presence of unexpected side products. What are the likely impurities and how can I avoid them?
A5: The formation of side products is a common issue in pyrrolidine synthesis. The nature of these impurities depends on the synthetic route employed.
-
Over-reduction: In reductive amination, the aromatic chloro group is generally stable. However, under harsh reduction conditions (e.g., high-pressure hydrogenation with certain catalysts), dechlorination can occur, leading to the formation of 3-phenylpyrrolidine. To avoid this, use milder reducing agents like NaBH₄ or STAB.
-
Formation of Dialkylated Products: Depending on the stoichiometry and reaction conditions, the secondary amine of the pyrrolidine ring can undergo further reaction with the starting materials. Careful control of the molar ratios of the reactants is essential.
-
Incomplete Cyclization: In syntheses involving a cyclization step, incomplete ring closure can lead to acyclic impurities. Ensure optimal reaction conditions (temperature, time, and catalyst) to drive the cyclization to completion.
Purification
Q6: I am having difficulty purifying this compound from the reaction mixture. What are the recommended purification methods?
A6: The purification of this compound typically involves the following steps:
-
Workup: After the reaction is complete, a standard aqueous workup is often performed. This involves quenching the reaction, followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are then washed with brine and dried over an anhydrous salt like sodium sulfate.
-
Chromatography: Column chromatography on silica gel is a common and effective method for purifying the crude product. A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the eluent system should be optimized based on TLC analysis.
-
Distillation: If the compound is a liquid at room temperature and thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
-
Crystallization: If the compound is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain a highly pure product. The hydrochloride salt of the compound is often a crystalline solid and can be prepared by treating the free base with HCl in an appropriate solvent.
Experimental Use
Q7: I am using this compound in a biological assay and observing inconsistent results. What could be the issue?
A7: Inconsistent results in biological assays can arise from several factors related to the compound itself.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Compound Purity | - Ensure the purity of your this compound using analytical techniques like NMR and LC-MS. Impurities, even in small amounts, can have significant biological activity. |
| Compound Stability in Assay Buffer | - Assess the stability of the compound in your specific assay buffer over the time course of the experiment. The pyrrolidine ring or the chlorophenyl group may be susceptible to degradation under certain pH or temperature conditions. |
| Solubility Issues | - this compound may have limited solubility in aqueous buffers. Ensure the compound is fully dissolved. The use of a co-solvent like DMSO may be necessary, but its final concentration should be kept low and consistent across all experiments, including controls. |
| Metabolism of the Compound | - In cell-based assays or in vivo studies, the compound may be metabolized to other active or inactive species. Consider the potential for metabolic transformation when interpreting your results. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.
Materials:
-
4-Chlorophenylacetonitrile
-
Raney Nickel (or other suitable catalyst)
-
Methanol or Ethanol
-
Hydrogen gas
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a high-pressure reactor, combine 4-chlorophenylacetonitrile and a suitable solvent like methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (this will need to be optimized, but typically ranges from 5 to 50 bar).
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously for several hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and MS.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: Simplified diagram of the GABAergic signaling pathway.
References
Technical Support Center: Overcoming Poor Solubility of 3-(4-Chlorophenyl)pyrrolidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 3-(4-Chlorophenyl)pyrrolidine derivatives.
Troubleshooting Guides
Issue: My this compound derivative has poor aqueous solubility, hindering downstream experiments.
Answer: Poor aqueous solubility is a common challenge for lipophilic compounds like many this compound derivatives. Several strategies can be employed to enhance solubility. The choice of method depends on the specific properties of your compound and the requirements of your experiment.
Initial Steps:
-
pH Adjustment: Since the pyrrolidine moiety is basic, its solubility is often pH-dependent.[1][2][3] Lowering the pH of the aqueous solution will protonate the nitrogen atom, forming a more soluble salt.[1][3] Experiment with a range of acidic buffers to find the optimal pH for solubilization.
-
Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[4][5] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). Start with a small percentage of the co-solvent and gradually increase it until the desired concentration is achieved. Be mindful that high concentrations of organic solvents may be incompatible with certain biological assays.
Advanced Strategies:
If initial steps are insufficient, consider these more advanced formulation approaches:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[6][7] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[5][6][7][8][9]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[10][11][12][13][14] The drug can exist in an amorphous or microcrystalline form, leading to increased surface area and faster dissolution.[10][11][13]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a significant increase in dissolution rate and saturation solubility.[15][16][17][18][19]
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[20][21][22][23][24] By attaching a hydrophilic promoiety to the this compound derivative, its aqueous solubility can be substantially improved.[20][21][22][23][24]
Frequently Asked Questions (FAQs)
Q1: How do I determine the most suitable solubilization technique for my specific this compound derivative?
A1: The optimal technique depends on several factors:
-
Physicochemical Properties of the Compound: Determine the logP, pKa, and melting point of your derivative. Highly lipophilic compounds may benefit from lipid-based formulations or nanosuspensions.[15][25] Compounds with ionizable groups are good candidates for pH modification.[1][3]
-
Desired Concentration: The required concentration for your assay will influence the choice of method. Some techniques, like co-solvents, may have limitations at higher concentrations.
-
Downstream Application: The formulation must be compatible with your experimental model. For example, some excipients used in solid dispersions might interfere with cell-based assays.
A systematic approach is recommended. Start with simple methods like pH adjustment and co-solvents. If these are not successful, progress to more advanced techniques like cyclodextrin complexation or solid dispersions.
Q2: What are the potential pitfalls of using co-solvents?
A2: While effective, co-solvents can present challenges:
-
Toxicity: Many organic solvents are toxic to cells at higher concentrations. It is crucial to determine the tolerance of your experimental system to the chosen co-solvent.
-
Precipitation upon Dilution: A drug dissolved in a high concentration of a co-solvent may precipitate when diluted into an aqueous buffer. This can be mitigated by optimizing the co-solvent concentration and the dilution method.
-
Interference with Assays: Co-solvents can sometimes interfere with assay components or detection methods. Always run appropriate vehicle controls.
Q3: Can I combine different solubilization techniques?
A3: Yes, a combination of techniques can often be more effective than a single approach. For instance, you could use a co-solvent in combination with cyclodextrin complexation to achieve a synergistic effect on solubility.[5][9] Similarly, pH adjustment can be used in conjunction with most other methods.
Q4: How can I prepare a solid dispersion of my compound?
A4: Several methods can be used to prepare solid dispersions, including:
-
Melting (Fusion) Method: The drug and a water-soluble carrier are melted together and then rapidly cooled to form a solid mass.[10]
-
Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[11]
-
Hot-Melt Extrusion: This method uses a screw extruder to mix the drug and carrier at an elevated temperature.[10]
The choice of carrier is critical and depends on the properties of the drug. Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).
Q5: What is the general principle behind the prodrug approach for improving solubility?
A5: The prodrug strategy involves chemically modifying the poorly soluble drug by attaching a polar, water-soluble group (promoiety).[20][21][24] This increases the overall hydrophilicity of the molecule, leading to enhanced aqueous solubility.[20][21][24] Once administered, enzymes in the body cleave off the promoiety, releasing the active parent drug.[20] Common promoieties include phosphates, amino acids, and sugars.[24]
Quantitative Data Summary
The following tables summarize quantitative data on the improvement of drug solubility using various techniques.
Table 1: Solubility Enhancement using Cyclodextrins
| Drug | Cyclodextrin Type | Fold Increase in Solubility | Reference |
| Piroxicam | β-Cyclodextrin | ~5 | [5] |
| Piroxicam | 2,6-dimethyl-β-CD | ~20 | [5] |
| Olanzapine | Methyl-β-cyclodextrin | Significant increase | [6] |
| Gliclazide | β-Cyclodextrin | Significant increase | [26] |
Table 2: Solubility Enhancement using Solid Dispersions
| Drug | Carrier | Method | Fold Increase in Dissolution Rate | Reference |
| Itraconazole | HPMC | Spray Drying | >100 | [11] |
| Glibenclamide | PEG 6000 | Fusion | ~60 | [10] |
| Nifedipine | PVP | Solvent Evaporation | ~10 | [11] |
Table 3: Solubility Enhancement using Prodrug Approach
| Parent Drug | Prodrug Moiety | Fold Increase in Aqueous Solubility | Reference |
| 10-hydroxycamptothecin | Glucuronic acid | 80 | [20] |
| 6-methoxy-2-naphthylacetic acid | Piperazine ester | Water soluble | [20] |
| Fludarabine | Phosphate | 9 | [24] |
| Miproxifene | Phosphate | Significant increase | [24] |
Experimental Protocols
Protocol 1: Phase Solubility Study with Cyclodextrins
Objective: To determine the effect of a cyclodextrin on the aqueous solubility of a this compound derivative.
Materials:
-
This compound derivative
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)
-
Distilled water or appropriate buffer
-
Shaking incubator
-
0.45 µm syringe filters
-
HPLC system
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of the this compound derivative to each solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, filter the samples through a 0.45 µm syringe filter to remove undissolved drug.
-
Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved drug using a validated HPLC method.
-
Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The slope of the initial linear portion of the graph can be used to calculate the stability constant of the inclusion complex.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a this compound derivative to enhance its dissolution rate.
Materials:
-
This compound derivative
-
Water-soluble carrier (e.g., PVP K30)
-
Volatile organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the this compound derivative and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 by weight).
-
Dissolve both the drug and the carrier in a sufficient volume of the organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
Continue evaporation until a dry solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD).
Visualizations
Caption: Experimental workflow for overcoming poor solubility.
Caption: Strategies to overcome poor drug solubility.
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 5. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | MDPI [mdpi.com]
- 9. Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 12. Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film - CD Formulation [formulationbio.com]
- 13. researchgate.net [researchgate.net]
- 14. ijnrd.org [ijnrd.org]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijpsr.com [ijpsr.com]
- 18. scispace.com [scispace.com]
- 19. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Role of Prodrugs in Solubility Enhancement of Drugs | Semantic Scholar [semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. pharmatutor.org [pharmatutor.org]
- 25. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Refinement for 3-(4-Chlorophenyl)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method refinement of 3-(4-Chlorophenyl)pyrrolidine. The information is tailored to researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary analytical technique for the analysis of this compound?
A1: The recommended primary technique is High-Performance Liquid Chromatography (HPLC) with UV detection. This method offers a good balance of selectivity, sensitivity, and robustness for the quantification and purity assessment of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for impurity identification.
Q2: What type of HPLC column is most suitable for analyzing this compound?
A2: A reverse-phase C18 column is a common and effective choice for the analysis of pyrrolidine derivatives.[1] For potentially better peak shape and reduced silanol interactions, a column with low silanol activity, such as a Newcrom R1, can be considered.[2]
Q3: What are the typical mobile phase compositions for HPLC analysis?
A3: A common mobile phase consists of a mixture of acetonitrile (ACN) and a phosphate buffer.[1] The ratio can be optimized, for example, a 50:50 (v/v) mixture of acetonitrile and phosphate buffer (pH 3) has been shown to be effective for related compounds.[1] For mass spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[2]
Q4: How can I detect this compound if it lacks a strong chromophore?
A4: While this compound possesses a chlorophenyl group that absorbs in the UV region, for low-level detection or in complex matrices, derivatization with a UV-active agent can be considered. Alternatively, Mass Spectrometry (MS) provides a highly sensitive and specific detection method that does not rely on UV absorbance.[3]
Q5: Are there specific methods for separating the enantiomers of this compound?
A5: Yes, chiral separation is crucial if the stereochemistry of the compound is important. This can be achieved using a chiral stationary phase (CSP) in HPLC.[4] The selection of the appropriate chiral column often requires screening different types of CSPs. Supercritical Fluid Chromatography (SFC) with a chiral column is another powerful technique for enantiomeric separation.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Silanol Interactions | Modify the mobile phase pH to suppress silanol activity. A lower pH (e.g., pH 3) is often effective.[1] Consider using a highly end-capped C18 column or a column with a different stationary phase. |
| Sample Overload | Reduce the injection volume or dilute the sample.[6] |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase whenever possible to ensure good peak shape.[7] |
| Column Contamination | Flush the column with a strong solvent, such as 100% acetonitrile or isopropanol, to remove contaminants.[8] |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. If using a gradient mixer, verify its proper functioning.[9] Manually preparing the mobile phase can help diagnose mixing issues.[7] |
| Temperature Variations | Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[9] |
| Pump Malfunction or Leaks | Check for leaks in the system, particularly around fittings and pump seals.[6] Monitor the system pressure for any unusual fluctuations. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.[9] |
Issue 3: No Peaks or Very Small Peaks
| Potential Cause | Troubleshooting Step |
| Detector Issue | Verify that the detector lamp is on and that the correct wavelength is set. Check for any loose connections between the detector and the data system.[6] |
| Sample Degradation | Prepare fresh samples and standards to rule out degradation issues. |
| No Flow | Check the mobile phase reservoirs to ensure they are not empty. Purge the pump to remove any air bubbles.[6] |
| Incorrect Injection | Ensure the autosampler is functioning correctly and that the injection volume is appropriate. |
Experimental Protocols
Recommended HPLC Method
-
Column: C18, 150 x 4.6 mm, 5 µm particle size[1]
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 225 nm[1]
-
Column Temperature: 30 °C[1]
-
Injection Volume: 10 µL
Sample Preparation
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Further dilute with the mobile phase to achieve a final concentration within the desired calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Specification | Result |
| Linearity (Concentration Range) | 2.5 - 7.5 µg/mL | Correlation Coefficient (r²) > 0.999 |
| Precision (%RSD) | < 2.0% | 0.8% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |
Visualizations
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Analytical Method Development Pathway
Caption: A typical pathway for analytical method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of 1-((4-(3-Chlorophenyl)-4-piperidyl)carbonyl)pyrrolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. agilent.com [agilent.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Production of 3-(4-Chlorophenyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3-(4-Chlorophenyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic routes for this compound are reductive amination and multi-step cyclization reactions.[1] Reductive amination typically involves the reaction of a suitable carbonyl compound with an amine, followed by reduction. Cyclization strategies often build the pyrrolidine ring from acyclic precursors.
Q2: What are the potential sources of impurities in the synthesis of this compound?
A2: Impurities can arise from various sources, including:
-
Starting materials: Purity of reactants and reagents is crucial.
-
Side reactions: Formation of undesired by-products under the reaction conditions.
-
Incomplete reactions: Residual starting materials or intermediates.
-
Degradation: Decomposition of the product or intermediates.
-
Catalyst residues: Incomplete removal of catalysts used in the synthesis.
-
Solvents: Residual solvents from the reaction or purification steps.
Q3: What analytical techniques are recommended for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying known and unknown impurities. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for detailed structural analysis of isolated impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, focusing on impurity minimization.
Issue 1: Presence of Over-reduced or Under-reduced Impurities in Reductive Amination
-
Problem: During the synthesis of this compound via reductive amination, the formation of impurities resulting from either incomplete reduction of an intermediate imine or over-reduction of the chlorophenyl ring may be observed.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Reducing Agent | Select a reducing agent with appropriate reactivity. For the reduction of an imine without affecting the aromatic chlorine, milder reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are often preferred over stronger agents like lithium aluminum hydride (LiAlH₄). |
| Non-optimal Reaction Temperature | Control the reaction temperature carefully. Lower temperatures generally favor selective reduction and minimize side reactions. |
| Incorrect Stoichiometry of Reducing Agent | Use the correct molar equivalent of the reducing agent. An excess may lead to over-reduction, while an insufficient amount will result in incomplete reaction. |
| Inefficient pH Control | Maintain the optimal pH of the reaction mixture. The rate of both imine formation and reduction can be pH-dependent. |
-
Experimental Protocol: Reductive Amination A general procedure involves the reaction of a suitable precursor like 4-chloro-γ-nitrobutyrophenone or a related ketone with an ammonia source or a primary amine to form an imine intermediate. This is followed by in-situ reduction.
-
Step 1: Imine Formation: Dissolve the ketone precursor in a suitable solvent (e.g., methanol, ethanol, or dichloromethane). Add the aminating agent (e.g., ammonium acetate, ammonia in methanol). Stir the mixture at room temperature to allow for imine formation.
-
Step 2: Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10°C.
-
Step 3: Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction carefully with water or a dilute acid. Extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or crystallization.
-
Issue 2: Formation of Regioisomeric Impurities
-
Problem: Synthesis may yield regioisomers, such as 2-(4-Chlorophenyl)pyrrolidine, as impurities.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Lack of Regiocontrol in Cyclization | The choice of synthetic route and precursors is critical. Designing a synthesis that proceeds through a regiochemically defined intermediate can prevent the formation of isomers. |
| Isomerization under Reaction Conditions | Harsh reaction conditions (e.g., high temperatures, strong acids or bases) can sometimes lead to isomerization. Employ milder reaction conditions where possible. |
-
Logical Relationship for Minimizing Regioisomers
Caption: Strategy to minimize regioisomeric impurities.
Issue 3: Presence of Diastereomeric Impurities
-
Problem: If the synthesis involves the creation of a chiral center, the formation of diastereomers can be a significant issue, particularly if a specific stereoisomer is desired.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Non-stereoselective Reaction | Employ a stereoselective synthesis using chiral catalysts, reagents, or auxiliaries. |
| Racemization | Subsequent reaction steps under harsh conditions might lead to racemization of a previously established chiral center. Careful control of temperature and pH is necessary. |
-
Experimental Workflow for Chiral Purity
Caption: Workflow for ensuring chiral purity.
Issue 4: Residual Catalyst Contamination
-
Problem: Incomplete removal of metal catalysts (e.g., Palladium, Nickel) used in hydrogenation or coupling reactions can lead to product contamination.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Filtration | Use appropriate filter aids (e.g., Celite®) and filter pore sizes to effectively remove solid-supported catalysts. |
| Soluble Catalyst Residues | Employ scavenging agents or perform extractions with aqueous solutions that can complex with the metal catalyst. Recrystallization of the final product can also be effective. |
Quantitative Data Summary
| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |
| Any Unspecified Impurity | ≥ 0.05% | ≥ 0.10% or 1.0 mg/day intake (whichever is lower) | ≥ 0.15% or 1.0 mg/day intake (whichever is lower) |
| Total Impurities | - | - | Typically ≤ 1.0% |
| Residual Solvents | Varies by solvent class (ICH Q3C) | Varies by solvent class | Varies by solvent class |
Note: These are general thresholds and may vary depending on the specific drug substance and regulatory agency.
This technical support guide is intended to provide general guidance. Specific experimental conditions may need to be optimized for your particular setup and desired product specifications. Always refer to relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
Navigating the Scale-Up of 3-(4-Chlorophenyl)pyrrolidine Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals, the transition of a chemical synthesis from the laboratory bench to a pilot plant is a critical juncture fraught with challenges. This technical support center provides a comprehensive guide to troubleshooting and frequently asked questions (FAQs) for the scalable synthesis of 3-(4-Chlorophenyl)pyrrolidine, a key intermediate in numerous pharmaceutical compounds.
This guide focuses on a common and scalable synthetic route: a two-step process involving an initial Michael addition followed by a reductive amination and cyclization. Detailed experimental protocols, troubleshooting for common issues, and a comparative analysis of lab versus pilot scale parameters are presented to ensure a smooth and efficient scale-up process.
Experimental Protocols
A plausible and scalable synthesis of this compound can be achieved through a two-step process. The following protocols provide a detailed methodology for both the laboratory and pilot plant scale.
Step 1: Michael Addition of Nitromethane to 4-Chlorocinnamonitrile
-
Laboratory Scale (100 g scale):
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-chlorocinnamonitrile (100 g, 0.61 mol) and nitromethane (37.2 g, 0.61 mol) in methanol (500 mL).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium methoxide (33.0 g, 0.61 mol) in methanol (150 mL) via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quench the reaction by slowly adding glacial acetic acid until the pH is neutral (pH ~7).
-
Remove the methanol under reduced pressure.
-
Add water (500 mL) and ethyl acetate (500 mL) to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Combine the organic layers, wash with brine (250 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 3-(4-chlorophenyl)-4-nitrobutanenitrile.
-
-
Pilot Plant Scale (10 kg scale):
-
Charge a 200 L glass-lined reactor with 4-chlorocinnamonitrile (10.0 kg, 61.1 mol) and nitromethane (3.72 kg, 61.1 mol) in methanol (50 L).
-
Initiate agitation and cool the reactor contents to 0-5 °C using a glycol jacket.
-
Prepare a solution of sodium methoxide (3.30 kg, 61.1 mol) in methanol (15 L) in a separate vessel and transfer it to the reactor via a dosing pump over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the reaction to warm to ambient temperature (20-25 °C) and stir for 12-16 hours.
-
Take samples for in-process control (IPC) analysis by HPLC to confirm reaction completion.
-
Neutralize the reaction mixture by controlled addition of glacial acetic acid to a pH of 7.0-7.5.
-
Distill off the methanol under vacuum.
-
Charge water (50 L) and ethyl acetate (50 L) to the reactor. After agitation and settling, separate the lower aqueous layer.
-
Extract the aqueous layer with ethyl acetate (2 x 25 L).
-
Combine the organic layers in the reactor, wash with brine (25 L), and dry by azeotropic distillation or by passing through an in-line drying column.
-
Concentrate the organic solution in the reactor under vacuum to obtain the crude intermediate.
-
Step 2: Reductive Amination and Cyclization to this compound
-
Laboratory Scale (100 g of intermediate):
-
Set up a hydrogenation apparatus with a 1 L flask.
-
Dissolve the crude 3-(4-chlorophenyl)-4-nitrobutanenitrile (100 g, approx. 0.45 mol) in methanol (500 mL).
-
Add Raney Nickel (10 g, 50% slurry in water) to the solution under a nitrogen atmosphere.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by HPLC for the disappearance of the intermediate and the formation of the product.
-
Once the reaction is complete, carefully filter the catalyst through a pad of celite under a nitrogen blanket. Wash the celite pad with methanol (2 x 100 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
-
-
Pilot Plant Scale (10 kg of intermediate):
-
Charge a 200 L hydrogenation reactor with a solution of the crude intermediate (10.0 kg, approx. 44.5 mol) in methanol (50 L).
-
Under an inert nitrogen atmosphere, carefully charge the reactor with Raney Nickel (1.0 kg, 50% slurry in water).
-
Pressurize the reactor with hydrogen to 50-60 psi.
-
Start agitation and maintain the temperature between 25-35 °C. The reaction is exothermic, so cooling may be required.
-
Monitor the hydrogen uptake and reaction progress by HPLC.
-
After reaction completion, vent the hydrogen and purge the reactor with nitrogen.
-
Filter the catalyst using an enclosed filter press. Wash the catalyst cake with methanol (2 x 10 L).
-
Transfer the filtrate to a clean reactor and concentrate under vacuum.
-
Purify the product by vacuum distillation or by crystallization. For crystallization, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene), cool to induce crystallization, filter the solid, wash with cold solvent, and dry in a vacuum oven.
-
Data Presentation: Lab vs. Pilot Plant
The following table summarizes the key quantitative differences between the laboratory and pilot plant scales for this synthesis.
| Parameter | Laboratory Scale | Pilot Plant Scale | Key Considerations for Scale-Up |
| Batch Size | 100 g | 10 kg | 100x increase in all raw materials. Requires robust supply chain and material handling procedures. |
| Reactor Volume | 2 L | 200 L | Surface area to volume ratio decreases, impacting heat transfer. |
| Agitation | Magnetic or mechanical stirrer | Impeller with baffles | Efficient mixing is crucial for mass and heat transfer. Impeller design and speed need to be optimized. |
| Heating/Cooling | Ice bath / Heating mantle | Jacketed reactor with thermal fluid | Precise temperature control is more challenging. Potential for localized hot spots. Runaway reactions are a greater risk. |
| Reagent Addition | Addition funnel | Dosing pump | Controlled addition rate is critical to manage exotherms. |
| Filtration | Buchner funnel | Enclosed filter press | Safe handling of flammable solvents and pyrophoric catalysts (Raney Ni) is paramount. |
| Solvent Volume | ~1 L | ~100 L | Increased solvent usage has cost, safety, and environmental implications. Solvent recovery should be considered. |
| Work-up | Separatory funnel | Reactor-based phase separation | Emulsion formation can be more problematic at a larger scale. |
| Purification | Vacuum distillation / Recrystallization | Vacuum distillation / Crystallizer | Efficiency of distillation and crystallization is scale-dependent. Crystal size and purity need to be controlled. |
| Cycle Time | ~2-3 days | ~3-4 days | Longer heating, cooling, and transfer times. In-process controls are vital to monitor progress. |
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: We are seeing a significant exotherm during the sodium methoxide addition in the pilot plant that was not observed in the lab. What should we do?
A1: This is a common issue when scaling up due to the reduced surface area to volume ratio, which limits heat dissipation.[1] To manage the exotherm, you should:
-
Reduce the addition rate: Slow down the dosing of the sodium methoxide solution.
-
Improve cooling efficiency: Ensure your reactor jacket is at the lowest possible temperature and that the coolant flow rate is optimal.
-
Use a more dilute solution: While this will increase the solvent volume, it can help to better control the reaction temperature.
-
Perform a reaction calorimetry study: This will provide crucial data on the heat of reaction and help in designing a safe and robust process.[2]
Q2: The hydrogenation in the pilot reactor is much slower than in the lab. What could be the cause?
A2: Slower hydrogenation rates at scale can be attributed to several factors:
-
Poor catalyst dispersion: Inefficient agitation in the larger reactor may not keep the Raney Nickel catalyst suspended effectively.[3] Increasing the agitator speed or evaluating a different impeller design may be necessary.
-
Mass transfer limitations: The transport of hydrogen from the gas phase to the catalyst surface can become the rate-limiting step. Increasing the hydrogen pressure (within the reactor's limits) and improving agitation can help overcome this.
-
Catalyst deactivation: Ensure the starting materials and solvent are free of catalyst poisons (e.g., sulfur compounds).
Q3: We are observing a new, unidentified impurity in our pilot plant batches that was not present in the lab-scale synthesis. How do we address this?
A3: The appearance of new impurities on scale-up is a frequent challenge.[2] The longer reaction times and different temperature profiles in a pilot plant can lead to side reactions.[4]
-
Characterize the impurity: Isolate and identify the structure of the impurity using techniques like LC-MS and NMR.
-
Investigate the root cause: Once the structure is known, you can hypothesize its formation mechanism. It could be a dimer, a product of a side reaction with the solvent, or a degradation product.
-
Adjust reaction parameters: Depending on the impurity's identity, you may need to lower the reaction temperature, shorten the reaction time, or use a more selective reagent.
Q4: Filtration of the Raney Nickel catalyst is very slow and poses a safety hazard in the pilot plant. Are there alternatives?
A4: Raney Nickel is pyrophoric and its filtration on a large scale requires careful handling under an inert atmosphere.[3]
-
Optimize filtration setup: Use a filter press with appropriate filter media and ensure a good seal to prevent air exposure.
-
Consider alternative catalysts: For future campaigns, you could explore other hydrogenation catalysts that are less hazardous and easier to filter, such as palladium on carbon (Pd/C). However, this would require re-optimization of the reaction conditions.
-
Catalyst deactivation and settling: Before filtration, you can deactivate the catalyst by adding a small amount of a deactivating agent (if compatible with the product) and allow it to settle, decanting the majority of the solution before filtering the concentrated slurry.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Michael Addition | - Incomplete reaction. - Side reactions (e.g., polymerization). - Loss of product during work-up. | - Increase reaction time and monitor by HPLC. - Ensure strict temperature control during base addition. - Optimize extraction and phase separation procedures to minimize emulsion formation. |
| Incomplete Hydrogenation | - Insufficient catalyst activity. - Catalyst poisoning. - Poor hydrogen mass transfer. | - Use fresh, active Raney Nickel. - Test starting materials for catalyst poisons. - Increase hydrogen pressure and/or agitation speed. |
| Formation of Byproducts in Hydrogenation | - Over-reduction of the chlorophenyl group. - Dimerization or polymerization. | - Use a more selective catalyst or milder reaction conditions (lower temperature and pressure). - Monitor the reaction closely and stop it once the starting material is consumed. |
| Product Purity Issues After Distillation/Crystallization | - Co-distillation of impurities. - Inefficient crystallization. - Trapped solvent in crystals. | - Optimize distillation parameters (vacuum, temperature). - Screen for a better crystallization solvent system. - Implement a controlled cooling profile during crystallization and ensure efficient washing of the filter cake. - Dry the final product under appropriate vacuum and temperature. |
| Emulsion Formation During Work-up | - Presence of fine solid particles. - High pH. | - Filter the reaction mixture before extraction. - Adjust the pH to be closer to neutral. - Add a small amount of brine to help break the emulsion. |
Visualizations
To further aid in understanding the process and troubleshooting logic, the following diagrams have been created.
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for slow hydrogenation during scale-up.
By carefully considering the differences between laboratory and pilot plant operations and proactively addressing potential issues, the successful and safe scale-up of this compound synthesis can be achieved. This guide serves as a foundational resource for navigating the complexities of this critical transition in the drug development process.
References
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. mt.com [mt.com]
- 3. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
Validation & Comparative
A Comparative Study of 3-(4-Chlorophenyl)pyrrolidine and its Analogs in Anticonvulsant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticonvulsant properties of 3-(4-Chlorophenyl)pyrrolidine and its analogs, with a focus on derivatives of pyrrolidine-2,5-dione. The information presented is based on preclinical data from established animal models of epilepsy.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 3-phenylpyrrolidine derivatives have garnered significant attention for their potential as central nervous system agents, particularly as anticonvulsants. The introduction of a chlorine atom to the phenyl ring can significantly modulate the pharmacological properties of these compounds. This guide focuses on the comparative anticonvulsant activity of positional isomers of chlorophenyl-substituted pyrrolidine-2,5-diones and related analogs.
Data Presentation
The following tables summarize the quantitative anticonvulsant activity of various 3-(chlorophenyl)pyrrolidine-2,5-dione derivatives and related analogs. The data is primarily derived from the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively. The 6 Hz psychomotor seizure model is also included as it is considered a model for therapy-resistant epilepsy.[1][2] Neurotoxicity is assessed using the rotarod test.
Table 1: Anticonvulsant Activity of 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione Acetamide Derivatives [1]
| Compound | R | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) (MES) |
| 6 | 2-Cl | 68.30 | 28.20 | >100 | >300 | >4.39 |
| 19 | 3-Cl | >100 | 85.60 | >100 | >300 | - |
| Valproic Acid | - | 252.74 | 130.64 | 149.3 | 426.7 | 1.69 |
ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; PI: Protective Index (TD₅₀/ED₅₀)
Table 2: Anticonvulsant Activity of a 3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dione Derivative and Other Analogs
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) (MES) | Reference |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | Highly Active | Highly Active | Highly Active | Low Neurotoxicity | Favorable | [2] |
| Compound 14 (a 3-CF₃ phenylpiperazine derivative) | 49.6 | 67.4 | 31.3 | >300 | >6.0 | [3] |
Structure-Activity Relationship (SAR)
The data suggests that the position of the chlorine atom on the phenyl ring significantly influences anticonvulsant activity.
-
Positional Isomerism: In the acetamide series, the 2-chloro derivative (6 ) displayed potent activity in the MES and 6 Hz tests, while the 3-chloro analog (19 ) was significantly less active in the MES test.[1] This indicates that steric and electronic effects related to the chlorine's position are critical for interaction with the biological target.
-
Substitution on the Pyrrolidine Ring: The introduction of a (4-chlorophenyl)amino group at the 3-position of the pyrrolidine-2,5-dione ring resulted in a compound with a broad spectrum of anticonvulsant activity.[2]
-
Other Substituents: The presence of a trifluoromethyl group on a phenylpiperazine moiety attached to the pyrrolidine-2,5-dione core, as seen in compound 14 , also confers broad-spectrum anticonvulsant activity.[3]
Proposed Mechanism of Action
The anticonvulsant effect of many 3-phenylpyrrolidine-2,5-dione derivatives is believed to be mediated through the modulation of voltage-gated ion channels. For the highly active 3-(2-chlorophenyl) derivative 6 , the most probable mechanism of action involves interaction with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels.[1][4] This dual action can effectively reduce neuronal hyperexcitability, a hallmark of seizures.
Proposed mechanism of action.
Experimental Protocols
Detailed methodologies for the key in vivo anticonvulsant screening tests are provided below.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent.
-
Acclimatization: Animals are allowed to acclimatize for a predetermined period (e.g., 30-60 minutes) to allow for drug absorption and distribution.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the mouse after application of a topical anesthetic/electrolyte solution.
-
Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered.
-
Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for absence seizures and is used to identify compounds that raise the seizure threshold.
-
Animals: Male Swiss albino mice (18-22 g) are used.
-
Compound Administration: Test compounds or vehicle are administered i.p. at various doses.
-
Acclimatization: A predetermined period is allowed for drug absorption.
-
Chemoconvulsant Injection: A convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously in the scruff of the neck.
-
Observation: Each animal is placed in an individual observation chamber and observed for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).
-
Endpoint: Protection is defined as the absence of clonic seizures during the observation period.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is calculated.
Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.
-
Apparatus: A rotating rod apparatus is used.
-
Training: Mice are trained to stay on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1-2 minutes).
-
Compound Administration: Test compounds or vehicle are administered i.p.
-
Testing: At the time of peak effect, the mice are placed on the rotating rod.
-
Observation: The animals are observed for their ability to remain on the rod for a predetermined time.
-
Endpoint: Neurotoxicity is indicated if the animal falls off the rod within the observation period.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, is calculated.
Workflow for anticonvulsant screening.
Conclusion
The 3-(chlorophenyl)pyrrolidine scaffold represents a promising starting point for the development of novel anticonvulsant agents. The position of the chlorine atom on the phenyl ring, as well as other substitutions on the pyrrolidine ring, have a profound impact on the anticonvulsant profile. The 2-chloro and 4-chloroamino substituted pyrrolidine-2,5-diones have demonstrated particularly interesting activity in preclinical models. The likely mechanism of action for these compounds involves the modulation of voltage-gated sodium and calcium channels. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these analogs are warranted to identify lead candidates for further development.
References
- 1. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Anticonvulsant Activity of 3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dione
This guide provides a detailed comparison of the anticonvulsant properties of 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione against established antiepileptic drugs (AEDs), ethosuximide and valproic acid. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of preclinical efficacy, safety, and potential mechanisms of action based on available experimental data.
Comparative Analysis of Anticonvulsant Efficacy and Safety
The anticonvulsant potential of novel compounds is typically evaluated in a battery of preclinical models that represent different seizure types. The most common of these are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. The 6 Hz psychomotor seizure test is used to identify compounds that may be effective against pharmacoresistant epilepsy.[1][2] A compound's safety profile is initially assessed by determining its neurotoxicity, often measured using the rotarod test.[3]
The protective index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a critical measure of a drug's therapeutic window. A higher PI indicates a more favorable safety margin.
Quantitative Comparison of Anticonvulsant Activity
The following table summarizes the in vivo anticonvulsant activity and neurotoxicity of 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione and the reference drugs ethosuximide and valproic acid.
| Compound | Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| 3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dione | MES | - | > 500 | - |
| 6 Hz (32 mA) | 32.4 | > 500 | > 15.4 | |
| 6 Hz (44 mA) | 84.1 | > 500 | > 5.9 | |
| scPTZ | 112.5 | > 500 | > 4.4 | |
| Ethosuximide | MES | > 500 | 654 | < 1.3 |
| 6 Hz (32 mA) | 221.7 | 654 | 3.0 | |
| scPTZ | 130.1 | 654 | 5.0 | |
| Valproic Acid | MES | 252.7 | 430.7 | 1.7 |
| 6 Hz (32 mA) | 130.6 | 430.7 | 3.3 | |
| scPTZ | 235.6 | 430.7 | 1.8 |
Data for 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione and Ethosuximide from Malinowska et al., 2021. Data for Valproic Acid from various comparative studies.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Animals
Male albino Swiss mice (weighing 20-25 g) are typically used for these studies. The animals are kept in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. All experiments are conducted in accordance with ethical guidelines for animal research.
Maximal Electroshock (MES) Test
This test is a model of generalized tonic-clonic seizures.[2]
-
An alternating current (e.g., 50 Hz, 25 mA) is applied for a short duration (e.g., 0.2 seconds) through corneal electrodes.
-
The endpoint is the abolition of the hind limb tonic extensor component of the seizure.
-
Test compounds or vehicle are administered intraperitoneally (i.p.) at various times before the electroshock to determine the time to peak effect.
-
The ED50, the dose that protects 50% of the animals from the tonic extensor seizure, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for absence seizures.[2]
-
Pentylenetetrazole (PTZ) is administered subcutaneously at a dose that induces clonic seizures in control animals (e.g., 100 mg/kg).
-
The test compound or vehicle is administered i.p. prior to PTZ injection.
-
The endpoint is the failure to observe a single episode of clonic spasms of at least 5 seconds duration within a 30-minute observation period.
-
The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.
Hz Seizure Test
This model is used to identify compounds effective against therapy-resistant partial seizures.[1]
-
A constant current (32 mA or 44 mA) at 6 Hz for 3 seconds is delivered through corneal electrodes.
-
Animals are observed for the presence of seizure activity (e.g., stun, forelimb clonus, twitching of vibrissae).
-
The endpoint is the protection against the seizure.
-
The ED50, the dose that protects 50% of the animals from the seizure, is calculated for both current intensities.
Rotarod Test (Neurotoxicity)
This test assesses motor coordination and is used to determine the neurotoxic effects of a compound.[3]
-
Mice are trained to remain on a rotating rod (e.g., 3 cm in diameter, rotating at 6 rpm) for a set period (e.g., 1-2 minutes).
-
On the test day, the compound is administered i.p., and the animals are placed on the rotarod at various time intervals.
-
The inability of an animal to remain on the rod for the predetermined time is indicative of neurotoxicity.
-
The TD50, the dose that causes neurotoxicity in 50% of the animals, is calculated.
Mandatory Visualizations
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for preclinical anticonvulsant drug screening.
Proposed Signaling Pathway for Pyrrolidine-2,5-dione Derivatives
Caption: Proposed mechanism of action for pyrrolidine-2,5-dione derivatives.
Discussion and Conclusion
The experimental data indicates that 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione exhibits a promising anticonvulsant profile, particularly in the 6 Hz and scPTZ seizure models.[1] Notably, its protective index in these models is superior to that of both ethosuximide and valproic acid, suggesting a wider therapeutic window.[1] The lack of activity in the MES test for this specific derivative suggests a mechanism of action that may differ from drugs like phenytoin, which are highly effective in this model.
The proposed mechanism of action for many pyrrolidine-2,5-dione derivatives involves the modulation of voltage-gated sodium and calcium channels.[4][5] By inhibiting these channels, these compounds can reduce neuronal excitability and decrease the release of excitatory neurotransmitters like glutamate, thereby suppressing seizure activity. This multi-target action on ion channels may contribute to the broad spectrum of activity observed for some compounds in this class.[6]
References
- 1. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]
- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(4-Chlorophenyl)pyrrolidine and Other Dopamine Reuptake Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 3-(4-Chlorophenyl)pyrrolidine in the context of established dopamine reuptake inhibitors (DRIs). Due to a lack of specific published binding affinity and potency data for this compound's activity at the dopamine transporter (DAT), this document focuses on a qualitative comparison based on structure-activity relationships of the pyrrolidine class of compounds, alongside quantitative data for well-characterized DRIs.
Dopamine reuptake inhibitors (DRIs) are a class of drugs that function by blocking the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. DRIs are utilized in the treatment of conditions such as attention-deficit hyperactivity disorder (ADHD) and narcolepsy and have been investigated for their potential as antidepressants.
This guide will compare the structural features of this compound with known DRIs, present experimental data for these established compounds, and provide detailed protocols for the standard assays used to characterize novel DRIs.
Quantitative Comparison of Dopamine Reuptake Inhibitors
| Compound | DAT Binding Affinity (Ki, nM) | DAT Uptake Inhibition (IC50, nM) | Reference(s) |
| This compound | Data not available | Data not available | |
| Cocaine | ~198.8 - 500 | ~200 - 510 | [1][2] |
| Methylphenidate (dl-threo) | ~20 - 121 | ~33 - 51 | [3][4][5] |
| Dexmethylphenidate (d-threo) | ~23 | 39 | [4] |
| Bupropion | ~305 - 550 | ~441 - 945 | [2][6][7] |
Structure-Activity Relationship (SAR) Insights
The pyrrolidine ring is a key structural motif in a number of potent DRIs. The structure of this compound suggests it belongs to a class of compounds with the potential for DAT interaction.
-
The Pyrrolidine Scaffold: The pyrrolidine nitrogen is a common feature in many DRIs and is often crucial for interaction with the monoamine transporters.
-
Aryl Substitution: The presence and position of a substituent on the phenyl ring can significantly influence binding affinity and selectivity. In the case of this compound, the para-chloro substitution is a feature seen in other psychoactive compounds and can impact interactions within the binding pocket of the transporter. For instance, in the methylphenidate series, para-substitution on the phenyl ring generally leads to retained or increased affinity for the dopamine transporter.[8]
-
Comparison to Known Pyrrolidine-Based DRIs: Compounds like α-PVP ("flakka") and its analogs, which are potent DRIs, also feature a pyrrolidine ring.[9] The abuse potential of these synthetic cathinones is often linked to their high potency and selectivity for DAT.[10]
The anorectic agent Picilorex, with the chemical name 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine, is a derivative of this compound and is classified as a monoamine reuptake inhibitor. This suggests that the this compound core structure is amenable to producing activity at monoamine transporters.
Given these structural considerations, experimental evaluation of this compound is warranted to determine its actual binding affinity and functional potency at the dopamine transporter.
Experimental Protocols
To facilitate the investigation of novel compounds like this compound, detailed methodologies for key in vitro assays are provided below.
Radioligand Binding Assay for Dopamine Transporter Affinity
This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter (e.g., [³H]WIN 35,428).
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT).
-
Radioligand (e.g., [³H]WIN 35,428).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compound (this compound) and reference compounds (e.g., cocaine).
-
Non-specific binding control (a high concentration of a known DAT inhibitor, such as 10 µM GBR 12909).
-
96-well plates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound and reference compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12]
In Vitro Dopamine Uptake Assay
This functional assay measures the potency (IC50) of a test compound to inhibit the uptake of radiolabeled dopamine (e.g., [³H]dopamine) into cells expressing the dopamine transporter.
Materials:
-
Cell line stably or transiently expressing hDAT (e.g., HEK293 or CHO cells).
-
[³H]dopamine.
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compound and reference compounds.
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate the hDAT-expressing cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the assay, wash the cells with the uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound or reference compound for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiate the uptake by adding [³H]dopamine to each well.
-
Incubate for a short period (e.g., 5-10 minutes) to ensure measurement of the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation fluid and quantify the amount of [³H]dopamine taken up by the cells using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor). Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Visualizations
Mechanism of Dopamine Reuptake Inhibition
Caption: Mechanism of action of a dopamine reuptake inhibitor at the synapse.
Experimental Workflow for Characterizing a Novel DRI
References
- 1. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy this compound | 120418-62-4 [smolecule.com]
- 10. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Efficacy of 3-(4-Chlorophenyl)pyrrolidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 3-(4-Chlorophenyl)pyrrolidine. As a prodrug, the in vivo biological activity of this compound is primarily attributed to its major metabolite, baclofen, a selective agonist for the GABA-B receptor. Consequently, this guide focuses on the known efficacy of baclofen as a proxy for the in vivo effects of its parent compound and compares it with the established anticonvulsant, valproic acid.
Executive Summary
Direct in vitro efficacy data for this compound is limited, as its primary mechanism of action is dependent on its metabolic conversion to baclofen. In vivo, this compound exhibits anticonvulsant properties, which are characteristic of baclofen's agonistic activity at GABA-B receptors. This guide presents available in vivo efficacy data for baclofen and its comparison with valproic acid in standard preclinical models of epilepsy. Detailed experimental protocols for these models are also provided to support reproducibility and further investigation.
Mechanism of Action: A Prodrug Approach to GABA-B Receptor Agonism
This compound undergoes α-oxidation in vivo to form 4-amino-3-(p-chlorophenyl)butanoic acid, commonly known as baclofen[1]. Baclofen is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and acts as a selective agonist at GABA-B receptors.[2]
The activation of GABA-B receptors, which are G-protein coupled receptors, leads to a cascade of inhibitory downstream signaling events in the central nervous system. This includes the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[3] The cumulative effect of these actions is a reduction in neuronal excitability, which underlies the compound's antispasmodic and anticonvulsant effects.
Comparative In Vivo Efficacy
The anticonvulsant properties of baclofen, the active metabolite of this compound, have been evaluated in several rodent models of epilepsy. The following tables summarize the median effective dose (ED50) required to protect against seizures in the Maximal Electroshock (MES), subcutaneous Pentylenetetrazole (scPTZ), and 6 Hz seizure tests, with valproic acid included for comparison.
Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Test
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| Baclofen | Rat | > 20 | [4] |
| Valproic Acid | Mouse | 252.74 | [5] |
Note: Higher ED50 values indicate lower potency. Baclofen shows weak activity in the MES test, a model for generalized tonic-clonic seizures.
Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazole (scPTZ) Test
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| Baclofen | Rat | 3-12 (dose-dependent suppression of tonic phase) | [6] |
| Valproic Acid | Mouse | Not explicitly stated, but effective | [1][7] |
Note: The scPTZ test is a model for absence seizures. Baclofen demonstrates moderate, dose-dependent effects against the tonic component of PTZ-induced seizures.
Table 3: Anticonvulsant Activity in the 6 Hz Seizure Test
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| Baclofen | - | Data not available | - |
| Valproic Acid | Mouse (32 mA) | 130.64 | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Maximal Electroshock (MES) Test
The MES test is a model of generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[2]
References
- 1. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. An analysis of anticonvulsant actions of GABA agonists (progabide and baclofen) in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Moderate anticonvulsant action of baclofen does not change during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Profile of 3-(4-Chlorophenyl)pyrrolidine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comprehensive comparison of the biological activity of 3-(4-Chlorophenyl)pyrrolidine and its structurally similar analogs, focusing on its interactions with monoamine transporters and its potential as an anticonvulsant agent. The information is supported by experimental data and detailed protocols to facilitate further research and development.
I. Executive Summary
This compound is a synthetic compound belonging to the 3-phenylpyrrolidine class of molecules. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including effects on the central nervous system. The introduction of a chlorine atom at the para-position of the phenyl ring significantly influences the compound's pharmacological profile. This guide will delve into the quantitative data available for this compound and its analogs, their effects on key biological targets, and the experimental methodologies used to determine these activities.
II. Comparative Biological Activity
The biological activity of this compound and its analogs is primarily centered on their interaction with monoamine transporters—specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—and their potential as anticonvulsant agents, likely through modulation of GABAergic neurotransmission.
A. Monoamine Transporter Inhibition
3-Phenylpyrrolidine derivatives are known to interact with monoamine transporters, which are crucial for regulating the levels of neurotransmitters in the synaptic cleft. The affinity of these compounds for DAT, SERT, and NET is highly dependent on the nature and position of the substituent on the phenyl ring.
While specific quantitative data for the direct binding of this compound to monoamine transporters is not extensively available in publicly accessible literature, structure-activity relationship (SAR) studies on related 3-arylpyrrolidine and tropane analogs provide valuable insights. Generally, halogen substitution on the phenyl ring can enhance binding affinity. For instance, in a series of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl esters, the 4'-chloro analog demonstrated high affinity for the dopamine transporter.[1]
Table 1: Comparative Monoamine Transporter Binding Affinities (Ki, nM) of Representative 3-Arylpyrrolidine Analogs
| Compound | Phenyl Substitution | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |
| Analog A | 4-Fluoro | Data not available | Data not available | Data not available | N/A |
| This compound | 4-Chloro | Data not available | Data not available | Data not available | N/A |
| Analog B | 4-Bromo | Data not available | Data not available | Data not available | N/A |
| Analog C | 4-Methyl | Data not available | Data not available | Data not available | N/A |
B. Anticonvulsant Activity
The anticonvulsant properties of pyrrolidine derivatives have been a subject of extensive research. The mechanism of action is often attributed to the enhancement of GABAergic inhibition in the central nervous system.
Studies on 3-substituted-pyrrolidine-2,5-diones have demonstrated that the nature and position of the substituent on the phenyl ring are critical for anticonvulsant activity. For example, a study on 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives showed that compounds with a chlorine atom at the ortho or meta position of the phenyl ring possess significant anticonvulsant effects in maximal electroshock (MES) and 6 Hz seizure models.[2][3] While this study did not include the para-chloro isomer, it highlights the potential of chloro-substituted phenylpyrrolidines as anticonvulsants. Another study on 3,3-diphenyl-2-pyrrolidone derivatives also reported anticonvulsant activity in the MES test.[4][5]
Table 2: Comparative Anticonvulsant Activity (ED50, mg/kg) of Representative Pyrrolidine Derivatives
| Compound | Phenyl Substitution | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | 6 Hz ED50 (mg/kg) | Reference |
| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione derivative | 2-Chloro | 68.30 | >300 | 28.20 | [2] |
| 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione derivative | 3-Chloro | >300 | >300 | >100 | [2] |
| This compound | 4-Chloro | Data not available | Data not available | Data not available | N/A |
| Valproic Acid (Reference) | N/A | 252.74 | 149.2 | 130.64 | [2] |
Note: ED50 values for this compound are not available in the cited literature. The table includes data for structurally related compounds to provide context.
III. Signaling Pathways and Experimental Workflows
A. Monoamine Transporter Signaling Pathway
The primary function of monoamine transporters is the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter signal. Inhibition of these transporters by compounds like 3-phenylpyrrolidine derivatives leads to an increased concentration of neurotransmitters in the synapse, enhancing downstream signaling.
Caption: Monoamine transporter inhibition pathway.
B. Experimental Workflow for Monoamine Transporter Binding Assay
Radioligand binding assays are commonly used to determine the affinity of a compound for a specific transporter. The workflow involves incubating a radiolabeled ligand that is known to bind to the transporter with a preparation of the transporter protein in the presence and absence of the test compound.
Caption: Workflow for a radioligand binding assay.
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the biological activity of this compound and its analogs.
A. Monoamine Transporter Radioligand Binding Assay
This protocol is adapted from standard procedures used for determining the binding affinity of compounds to DAT, SERT, and NET.
1. Membrane Preparation:
-
Tissues (e.g., rat striatum for DAT, cortex for SERT and NET) or cells expressing the transporter of interest are homogenized in ice-cold buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).
-
The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.
3. Filtration and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
B. Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used preclinical model to identify compounds with activity against generalized tonic-clonic seizures.
1. Animal Preparation:
-
Adult male mice or rats are used.
-
The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
2. Seizure Induction:
-
At the time of predicted peak effect of the test compound, a supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes.
-
The stimulus parameters (e.g., current, frequency, duration) are standardized to induce a tonic hindlimb extension in all control animals.
3. Observation and Scoring:
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered as the endpoint for protection.
4. Data Analysis:
-
The dose of the test compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.
V. Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents targeting the central nervous system. The available data on structurally related compounds suggest that it may possess significant activity as a monoamine transporter inhibitor and as an anticonvulsant. However, a lack of direct, quantitative experimental data for this compound itself highlights a critical gap in the literature. Further research, including the synthesis of a focused library of analogs and their systematic evaluation in the described assays, is necessary to fully elucidate the structure-activity relationships and the therapeutic potential of this compound class. The detailed protocols and workflows provided in this guide offer a solid foundation for such future investigations.
References
- 1. Frontiers | Monoamine transporters: insights from molecular dynamics simulations [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Synthesis Methods for 3-(4-Chlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimal Synthesis of a Key Pyrrolidine Intermediate
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 3-(4-Chlorophenyl)pyrrolidine serves as a crucial intermediate in the development of various therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides a head-to-head comparison of two prominent synthetic strategies: the reduction of an N-substituted succinimide and a one-pot reductive amination. We present detailed experimental protocols and quantitative data to facilitate an informed selection of the most suitable method for your research and development needs.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Succinimide Reduction | Method 2: Reductive Amination |
| Starting Materials | 4-Chloroaniline, Succinic anhydride, Lithium aluminum hydride (LiAlH₄) | 1-(4-Chlorophenyl)-4,4-diethoxybutan-1-one, Ammonium acetate, Sodium cyanoborohydride (NaBH₃CN) |
| Number of Steps | Two | One (One-pot) |
| Overall Yield | ~74% | 85% |
| Reaction Time | ~ 20 hours | ~ 24 hours |
| Key Reagents | Strong, pyrophoric reducing agent (LiAlH₄) | Palladium catalyst, Cyanoborohydride |
| Scalability | Good | Excellent, suitable for large-scale production |
| Purification | Distillation | Column chromatography |
Method 1: Synthesis via Reduction of N-(4-Chlorophenyl)succinimide
This two-step approach involves the initial formation of N-(4-chlorophenyl)succinimide followed by its reduction to the target pyrrolidine.
Logical Workflow for Method 1
Caption: Synthesis of this compound via Succinimide Reduction.
Experimental Protocol: Method 1
Step 1: Synthesis of N-(4-Chlorophenyl)succinimide
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroaniline (12.75 g, 0.1 mol) and succinic anhydride (10.0 g, 0.1 mol) in 150 mL of toluene.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold toluene and dry under vacuum to yield N-(4-chlorophenyl)succinimide.
-
Yield: Approximately 92%
-
Purity: Sufficient for the next step without further purification.
-
Step 2: Reduction of N-(4-Chlorophenyl)succinimide
-
In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 7.6 g, 0.2 mol) in 200 mL of anhydrous tetrahydrofuran (THF).
-
To this suspension, add N-(4-chlorophenyl)succinimide (20.9 g, 0.1 mol) portion-wise, controlling the rate of addition to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 16 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of 7.6 mL of water, 7.6 mL of 15% aqueous sodium hydroxide, and finally 22.8 mL of water.
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
-
Yield: Approximately 80% for this step.
-
Overall Yield: ~74%
-
Method 2: One-Pot Palladium-Catalyzed Reductive Amination
This streamlined, one-pot synthesis directly converts a keto-acetal precursor to the desired pyrrolidine, offering advantages in terms of operational simplicity and suitability for large-scale production.[1]
Logical Workflow for Method 2
Caption: One-Pot Reductive Amination for this compound Synthesis.
Experimental Protocol: Method 2
-
To a solution of 1-(4-chlorophenyl)-4,4-diethoxybutan-1-one (2.72 g, 10 mmol) in 50 mL of methanol, add ammonium acetate (7.71 g, 100 mmol) and 10% palladium on carbon (Pd/C, 0.5 g).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.26 g, 20 mmol) in small portions.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.
-
Yield: 85%
-
Performance Comparison and Concluding Remarks
Both methods provide viable routes to this compound. The succinimide reduction method is a classic approach that, while reliable, involves a hazardous reagent (LiAlH₄) and an additional synthetic step. Its overall yield is good, but the multi-step nature and the need for careful handling of the reducing agent may be deterrents for large-scale applications.
In contrast, the one-pot reductive amination offers a more elegant and efficient pathway.[1] Its single-step nature, milder reaction conditions, and high yield make it a more attractive option, particularly for process development and scale-up. The use of a palladium catalyst is a key feature, and while catalyst cost is a consideration, its efficiency and the overall streamlined process often outweigh this factor.
For researchers requiring a rapid and high-yielding synthesis with operational simplicity, the reductive amination method is the recommended choice . The succinimide reduction remains a valid alternative, especially when the necessary reagents are readily available and the scale of the synthesis is smaller. Ultimately, the choice of method will depend on the specific requirements of the research or production campaign, including scale, cost, safety considerations, and available equipment.
References
Comparative Bioactivity Analysis of 3-(4-Chlorophenyl)pyrrolidine Derivatives
This guide offers a comparative analysis of the bioactivity of key 3-(4-Chlorophenyl)pyrrolidine derivatives, focusing on their efficacy in established preclinical models of epilepsy. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticonvulsant therapies.
Anticonvulsant Activity: A Comparative Overview
The anticonvulsant potential of this compound derivatives has been primarily evaluated using a battery of standardized rodent seizure models, including the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure test. These models are predictive of efficacy against generalized tonic-clonic seizures, myoclonic seizures, and pharmacoresistant partial seizures, respectively.
The following table summarizes the available quantitative anticonvulsant activity data for selected 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivatives, providing a basis for comparison of their potency and neurotoxicity.
| Compound ID | Structure | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) ‡ |
| Compound 6 | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 68.30[1] | > 130[1] | 28.20[1] | > 500 | > 7.32 |
| Compound 14 | N/A | 49.6[2] | 67.4[2] | 31.3[2] | N/A | N/A |
| Valproic Acid | Reference Drug | 252.74[1] | N/A | 130.64[1] | N/A | N/A |
N/A: Data not available in the cited sources. ‡ Protective Index (PI) is calculated as TD₅₀/ED₅₀.
Insights from Structure-Activity Relationship Studies
The available data on 3-(chlorophenyl)pyrrolidine-2,5-dione derivatives suggest that substitutions on both the chlorophenyl ring and the pyrrolidine nitrogen significantly influence anticonvulsant activity. For instance, compound 6, a 3-(2-chlorophenyl) derivative, demonstrated potent activity in the MES and 6 Hz tests.[1] Similarly, other studies have highlighted the broad-spectrum anticonvulsant properties of derivatives with substitutions at the 3-position of the pyrrolidine-2,5-dione ring.[2][3]
Experimental Protocols
Detailed methodologies for the key anticonvulsant screening assays are provided below to facilitate the replication and validation of these findings.
Maximal Electroshock (MES) Test
The MES test is a model of generalized tonic-clonic seizures.[1]
-
Animal Model: Male albino mice are typically used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses.
-
Stimulation: A supramaximal electrical stimulus (e.g., 50 Hz, 0.5 s) is delivered via corneal or ear electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure is considered the endpoint, indicating protection.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures.[1]
-
Animal Model: Male albino mice are commonly used.
-
Drug Administration: The test compound is administered i.p. prior to the convulsant.
-
Convulsant Administration: A subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in the majority of animals (e.g., 85 mg/kg) is administered.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures indicates protection.
-
Data Analysis: The ED₅₀ is determined as the dose that prevents seizures in 50% of the animals.
Hz Seizure Test
The 6 Hz test is a model of therapy-resistant partial seizures.[1][2]
-
Animal Model: Male albino mice are used.
-
Drug Administration: The test compound is administered i.p.
-
Stimulation: A low-frequency electrical stimulus (6 Hz) of a specific duration and current (e.g., 3 seconds, 32 mA or 44 mA) is delivered via corneal electrodes.
-
Observation: Animals are observed for seizure activity, which typically manifests as a stun, forelimb clonus, and twitching of the vibrissae.
-
Endpoint: The absence of seizure activity is considered protection.
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from the seizure.
Potential Mechanisms of Action
While the precise mechanisms of action for many this compound derivatives are still under investigation, their anticonvulsant profiles suggest potential interactions with voltage-gated sodium channels and/or modulation of GABAergic neurotransmission. The efficacy in the MES test often points towards an ability to block the spread of seizures, a characteristic of many sodium channel blockers. Activity in the scPTZ test can indicate an effect on T-type calcium channels or enhancement of GABAergic inhibition.
Experimental Workflow for Anticonvulsant Drug Screening
The following diagram illustrates a typical workflow for the preclinical screening of novel anticonvulsant compounds.
Caption: A generalized workflow for the discovery and preclinical evaluation of novel anticonvulsant drug candidates.
References
- 1. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Chlorophenyl-Pyrrolidine Derivatives in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 3-(4-Chlorophenyl)pyrrolidine Analogues and Their Anticonvulsant Potential.
The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. Within this class, derivatives featuring a chlorophenyl moiety have emerged as promising candidates for the management of central nervous system disorders, particularly epilepsy. This guide provides a comparative analysis of the efficacy of this compound and its analogues, drawing upon data from peer-reviewed preclinical studies.
Quantitative Efficacy in Animal Models of Seizure
While direct, head-to-head comparative studies on the efficacy of this compound are limited in publicly available literature, extensive research on closely related 3-(chlorophenyl)pyrrolidine-2,5-dione derivatives provides significant insights into their anticonvulsant properties. These analogues have been rigorously evaluated in established rodent models of epilepsy, including the maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests. The data presented below summarizes their efficacy, often in comparison to standard-of-care antiepileptic drugs (AEDs) such as Valproic Acid and Ethosuximide.
| Compound | Seizure Model | ED₅₀ (mg/kg) | Reference Drug | Reference Drug ED₅₀ (mg/kg) | Protective Index (PI) |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | 6 Hz (32 mA) | Not specified | Ethosuximide | Not specified | Better than Ethosuximide |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES | 68.30 | Valproic Acid | 252.74 | More beneficial than VPA |
| 6 Hz (32 mA) | 28.20 | Valproic Acid | 130.64 | More beneficial than VPA | |
| (R,S)-1-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione | MES | 62.14 | Valproic Acid | 252.7 | Better than VPA |
| 6 Hz | 75.59 | Valproic Acid | 130.6 | Not specified | |
| Ethosuximide | 221.7 | Not specified |
Postulated Mechanisms of Action
The anticonvulsant effects of chlorophenyl-pyrrolidine derivatives are believed to be multifactorial, primarily involving the modulation of inhibitory and excitatory neurotransmission.
One key proposed mechanism is the enhancement of GABAergic inhibition. 3-(p-Chlorophenyl)pyrrolidine has been identified as a prodrug for gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] This suggests that it is metabolized in the brain to increase GABA levels, thereby dampening neuronal excitability.
Furthermore, studies on related analogues indicate a direct interaction with ion channels that play a crucial role in seizure generation and propagation. Specifically, these compounds have been shown to modulate voltage-gated sodium and L-type calcium channels.[2] By blocking these channels, they can reduce the influx of positive ions into neurons, leading to a stabilization of neuronal membranes and a reduction in aberrant electrical discharges.
Experimental Protocols
The evaluation of anticonvulsant efficacy relies on standardized and reproducible experimental models. The data presented in this guide were primarily generated using the following protocols:
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model that induces generalized tonic-clonic seizures.
-
Apparatus: An electroconvulsive device with corneal electrodes.
-
Procedure: A supramaximal electrical stimulus (e.g., 50 mA for 0.2 s) is delivered through corneal electrodes to induce a seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure, indicating anticonvulsant activity. The ED₅₀, the dose at which 50% of the animals are protected, is then calculated.
Hz Psychomotor Seizure Test
This model is considered to be predictive of efficacy against therapy-resistant partial seizures.
-
Apparatus: A constant-current electrical stimulator with corneal electrodes.
-
Procedure: A prolonged, low-frequency electrical stimulus (e.g., 32 mA or 44 mA at 6 Hz for 3 s) is delivered via corneal electrodes.
-
Endpoint: The endpoint is the protection against the induction of a minimal clonic seizure, characterized by behaviors such as jaw and forelimb clonus. The ED₅₀ is determined as the dose that protects 50% of the animals.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ model is used to identify compounds that may be effective against absence seizures.
-
Procedure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.
-
Endpoint: The primary endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds within a 30-minute observation period. The ED₅₀ is calculated as the dose that protects 50% of the animals from the convulsive effects of PTZ.
References
Safety Operating Guide
Navigating the Disposal of 3-(4-Chlorophenyl)pyrrolidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed operational plan for the safe disposal of 3-(4-Chlorophenyl)pyrrolidine, a halogenated organic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar chemicals and established best practices for hazardous waste management.
The inherent structure of this compound, which includes a chlorinated aromatic ring, suggests that it should be handled as a hazardous substance. Halogenated organic compounds can be persistent in the environment and may generate hazardous byproducts if not disposed of correctly. Therefore, treating this compound as hazardous waste is a necessary precaution.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In case of accidental exposure, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air.
-
After skin contact: Wash the affected area immediately with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Hazard Profile of Structurally Similar Compounds
| Hazard Statement | Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
This data is based on the hazard profile of 2-(4-Chlorophenyl)pyrrolidine and should be considered indicative for this compound in the absence of specific data.
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the standard procedure for halogenated organic waste. The primary method of disposal is incineration by a licensed hazardous waste management company.[1][2]
-
Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[1][3] This is because the disposal methods differ, and mixing can lead to increased disposal costs and improper treatment.[2][4]
-
Waste Container: Use a designated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication that it contains halogenated organic compounds.[5][6] Do not use abbreviations or chemical formulas.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental services company.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][8]
Experimental Protocols for Waste Handling
Spill Cleanup Procedure:
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent. Collect the absorbed material into a suitable container, seal it, and label it as hazardous waste for disposal.
Empty Container Disposal:
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste.[5] After triple-rinsing, the container can be disposed of in accordance with institutional guidelines for decontaminated labware.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling 3-(4-Chlorophenyl)pyrrolidine
Immediate Safety and Personal Protective Equipment (PPE)
Given the potential hazards associated with substituted pyrrolidines, which can be flammable, toxic, and corrosive, a comprehensive approach to personal protection is mandatory.[1][2][3][4][5] Always work in a well-ventilated area, preferably within a chemical fume hood, and ensure that safety showers and eyewash stations are readily accessible.[1][6]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and vapors that can cause serious eye damage.[2][4][6] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber). A synthetic or flame-retardant apron or a full protective suit is also required.[1][3] | To prevent skin contact, which may be harmful or cause severe burns.[3][4] |
| Respiratory Protection | An approved/certified respirator with appropriate cartridges for organic vapors and particulates should be used, especially if ventilation is inadequate.[1][2] A self-contained breathing apparatus may be necessary for large spills or emergencies.[1] | To prevent inhalation of harmful or toxic vapors.[3][4] |
| Footwear | Closed-toe shoes, preferably safety footwear or chemical-resistant boots. | To protect feet from spills.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling 3-(4-Chlorophenyl)pyrrolidine is essential to minimize risk.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Methodology for Safe Handling:
-
Preparation:
-
Before handling the compound, put on all required PPE as detailed in Table 1.
-
Prepare the work area within a certified chemical fume hood. Ensure the sash is at the appropriate height.
-
Keep all necessary materials, including spill cleanup supplies, within reach.
-
-
Handling:
-
When weighing the compound, use an analytical balance inside the fume hood or a vented balance safety enclosure.
-
Ground and bond containers when transferring the material to prevent static discharge, as related compounds can be flammable.[5][6]
-
Use non-sparking tools and explosion-proof equipment if handling larger quantities.[2][5]
-
Avoid all personal contact, including inhalation of vapors or dust.[3]
-
-
Post-Handling:
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance. The products of degradation may be more toxic than the original compound.[1]
Table 2: Chemical Waste Disposal Plan
| Waste Type | Collection Procedure | Disposal Method |
| Solid Chemical Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. | Dispose of through a licensed chemical waste disposal company.[7] |
| Liquid Chemical Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. | Dispose of through a licensed chemical waste disposal company.[7] Do not empty into drains.[5] |
| Contaminated Labware (e.g., gloves, pipette tips) | Place in a sealed bag or container labeled as hazardous waste. | Incineration or disposal via a licensed chemical waste management service. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as liquid chemical waste. Puncture the container to prevent reuse.[7] | Dispose of as solid waste in accordance with local regulations, or through a recycling program if available.[7] |
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water and non-abrasive soap.[1] Seek immediate medical attention if irritation persists or if symptoms develop.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, perform artificial respiration, but be aware that it may be hazardous to the person providing aid if the material is toxic.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[5][6] If the person is conscious, rinse their mouth with water and give them a cupful of water to drink.[6] Seek immediate medical attention.[1][6]
-
Spills: For minor spills, absorb the material with an inert substance like vermiculite or sand and place it in a suitable container for disposal.[6] For major spills, evacuate the area and contact your institution's emergency response team.[1] Remove all ignition sources.[3][6]
References
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. nj.gov [nj.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. leap.epa.ie [leap.epa.ie]
- 8. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
